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Core Science & Biosynthesis

Foundational

Molecular Architecture and Analytical Profiling of Levonorgestrel Sulfate Sodium Salt: A Technical Whitepaper

Executive Summary Levonorgestrel (LNG) is a potent, widely utilized synthetic progestin derived from 19-nortestosterone. While the pharmacodynamics of the parent drug are well-documented, the pharmacokinetic and environm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Levonorgestrel (LNG) is a potent, widely utilized synthetic progestin derived from 19-nortestosterone. While the pharmacodynamics of the parent drug are well-documented, the pharmacokinetic and environmental profiling of its Phase II metabolites—specifically levonorgestrel sulfate —requires rigorous analytical scrutiny. As a Senior Application Scientist, I approach the quantification and metabolic profiling of steroid conjugates not merely as a sequence of steps, but as a system of interacting chemical principles. This whitepaper elucidates the molecular properties, metabolic pathways, and self-validating analytical protocols required to accurately study levonorgestrel sulfate sodium salt in clinical and in vitro settings.

Molecular Architecture & Physicochemical Profiling

The structural foundation of levonorgestrel features a 17α-ethynyl group and a 13-ethyl group. The ethynyl substitution sterically hinders first-pass oxidation at the 17-position, ensuring oral bioavailability. However, the molecule remains susceptible to Phase I reduction and subsequent Phase II conjugation. The addition of a sulfate group ( −OSO3−​ ) transforms the lipophilic parent drug into a highly polar, water-soluble metabolite targeted for renal and biliary excretion[1].

In analytical chemistry, the sodium salt form of levonorgestrel sulfate is synthesized and utilized as a reference standard because the sodium counter-ion stabilizes the sulfate moiety, preventing degradation and drastically improving solubility in polar organic solvents[2].

Table 1: Physicochemical Properties of Levonorgestrel Sulfate Sodium Salt
PropertyValueScientific Rationale / Analytical Implication
Molecular Formula C21​H27​NaO5​S The sodium salt form ensures high stability and solubility for the preparation of analytical stock solutions[3].
Molecular Weight ∼414.49 g/mol Precise molecular weight is critical for determining exact molarity during standard curve preparation[3].
Appearance SolidIndicates purity; hygroscopic nature requires storage in desiccated environments.
Solubility Soluble in MeOH / DMSORequires organic solvents for primary stock generation; aqueous buffers are used for subsequent working dilutions[2].
Ionization Mode Anionic (Sulfate group)Dictates the mandatory use of Negative Electrospray Ionization (ESI-) in mass spectrometry.

Metabolic Pathways & Pharmacokinetics

The biotransformation of levonorgestrel is a multi-enzyme process. The primary Phase I metabolism is mediated by Cytochrome P450 enzymes—predominantly CYP3A4 , with minor contributions from CYP2C9[1]. This phase involves the reduction of the Δ4 -3-oxo group and hydroxylation at the 2α, 1β, and 16β positions.

Following Phase I, the intermediate metabolites undergo Phase II conjugation. Sulfation is catalyzed by cytosolic sulfotransferases (SULTs), with SULT1E1 playing a predominant role in the conjugation of steroid hormones[4]. After oral administration, 3α, 5β-tetrahydro-levonorgestrel sulfate emerges as the predominant circulating conjugated metabolite in human plasma[1].

G LNG Levonorgestrel (LNG) Parent Drug CYP CYP3A4 / CYP2C9 (Reduction & Hydroxylation) LNG->CYP Phase I Metabolism SULT Sulfotransferases (e.g., SULT1E1) + PAPS LNG->SULT Direct Phase II (Minor) Metabolites Hydroxylated / Reduced Metabolites CYP->Metabolites Metabolites->SULT Phase II Conjugation (Major) LNG_Sulfate Levonorgestrel Sulfate (Circulating Conjugate) SULT->LNG_Sulfate Excretion Renal / Biliary Excretion LNG_Sulfate->Excretion Clearance

Fig 1. Major metabolic pathways of Levonorgestrel highlighting Phase I and Phase II biotransformation.

Analytical Workflows: LC-MS/MS Quantification

To achieve reliable quantification of levonorgestrel sulfate in biological matrices, the analytical protocol must be a self-validating system.

Causality in Method Design:

  • Ionization Strategy: We utilize Negative Electrospray Ionization (ESI-). The sulfate group is naturally anionic at physiological and neutral pH. Forcing it into positive mode would lead to severe signal suppression.

  • Mobile Phase Selection: We use 10 mM Ammonium Acetate (pH ~6.8) rather than formic acid. Strong acids can suppress the ionization of the sulfate group and cause in-source fragmentation (loss of the SO3​ moiety), whereas ammonium acetate provides a volatile buffer that maintains the analyte in its ionized state during droplet desolvation.

Protocol 1: Self-Validating LC-MS/MS Method for Plasma

Step 1: System Suitability & Control Preparation

  • Internal Standard (IS): Spike all samples with Levonorgestrel-d6 sulfate ( 50 ng/mL ). The IS corrects for matrix effects and extraction recovery variations.

  • Blanks: Run a double blank (matrix only) and a single blank (matrix + IS) to validate the absence of column carryover.

Step 2: Solid Phase Extraction (SPE)

  • Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Load of spiked plasma.

  • Wash with 1 mL of 5% Methanol in water to elute salts and hydrophilic endogenous proteins.

  • Elute the target analyte with 1 mL of 100% Acetonitrile. Evaporate under N2​ gas and reconstitute in of Mobile Phase A.

Step 3: UHPLC Separation & MS/MS Detection

  • Column: C18 ( ).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes.

  • Detection: ESI- mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the [M−Na]− precursor ion to its stable product ion.

Workflow Sample Plasma Sample (+ IS: LNG-d6 Sulfate) Extraction Solid Phase Extraction (SPE) (HLB Cartridge) Sample->Extraction Load Wash Wash Phase (5% MeOH in Water) Extraction->Wash Remove Interferences Elution Elution Phase (100% Acetonitrile) Wash->Elution Recover Analyte LC UHPLC Separation (C18 Column, Gradient) Elution->LC Inject 5 µL MS ESI-MS/MS Detection (Negative Ion Mode) LC->MS Ionization Data Data Analysis & Quantification MS->Data Peak Integration

Fig 2. Self-validating LC-MS/MS workflow for the quantification of levonorgestrel sulfate in plasma.

In Vitro Sulfation Assay Protocol

When investigating the Phase II metabolism of investigational drugs or mapping drug-drug interactions, in vitro sulfation assays are paramount.

Causality in Matrix Selection: A common pitfall in drug metabolism studies is the use of Human Liver Microsomes (HLMs) for sulfation assays. SULT enzymes are strictly cytosolic . Therefore, one must use either Human Liver Cytosol or S9 fractions (which contain both microsomal and cytosolic components). Using washed microsomes will result in false-negative sulfation data. Furthermore, the reaction strictly requires the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to donate the sulfate group.

Protocol 2: Human Liver S9 Fraction Incubation
  • Reaction Mixture Assembly: In a microcentrifuge tube, combine 0.1 M Potassium Phosphate buffer (pH 7.4), 5 mM MgCl2​ , and Human Liver S9 fraction (final protein concentration 1 mg/mL ).

  • Analyte Addition: Add Levonorgestrel (parent drug) to a final concentration of . Pre-incubate at 37∘C for 5 minutes.

  • Initiation: Initiate the reaction by adding PAPS to a final concentration of .

  • Incubation & Quenching: Incubate at 37∘C for exactly 30 minutes. Quench the reaction by adding an equal volume of ice-cold Acetonitrile containing the internal standard. The organic solvent immediately denatures the SULT enzymes, halting the reaction.

  • Recovery: Vortex for 2 minutes, then centrifuge at 14,000×g for 10 minutes at 4∘C . Transfer the supernatant to an LC vial for MS/MS analysis to quantify the newly formed levonorgestrel sulfate.

Implications in Drug Development (DDI Profiling)

Understanding the sulfation of levonorgestrel is critical for regulatory compliance in drug development. The FDA mandates the evaluation of Drug-Drug Interactions (DDIs) involving Combined Oral Contraceptives (COCs)[5].

Because SULT1E1 and other sulfotransferases play a major role in the clearance of contraceptive steroids, co-administering a novel therapeutic that acts as a SULT inhibitor can drastically increase the systemic exposure (AUC) of the parent contraceptive[1]. Conversely, enzyme inducers can accelerate clearance, leading to contraceptive failure. By utilizing highly pure levonorgestrel sulfate sodium salt standards, bioanalytical laboratories can accurately map these metabolic bottlenecks, ensuring the safety and efficacy profiles of new chemical entities.

Sources

Exploratory

Pharmacokinetic profiling of levonorgestrel sulfate sodium salt

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Levonorgestrel Sulfate Sodium Salt Abstract Levonorgestrel, a potent synthetic progestin, is a cornerstone of hormonal contraception. Its efficacy and safet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Levonorgestrel Sulfate Sodium Salt

Abstract

Levonorgestrel, a potent synthetic progestin, is a cornerstone of hormonal contraception. Its efficacy and safety are intrinsically linked to its pharmacokinetic profile. The development of conjugated forms, such as levonorgestrel sulfate sodium salt, represents a strategic approach to potentially modify its solubility, bioavailability, and metabolic pathway, thereby offering new avenues for drug delivery and formulation. This guide provides a comprehensive, technically-focused framework for the preclinical pharmacokinetic profiling of levonorgestrel sulfate sodium salt. It is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. The methodologies described herein are grounded in regulatory expectations and scientific best practices, ensuring a self-validating approach to study design and execution.

Section 1: Introduction to Levonorgestrel and its Sulfated Conjugate

Levonorgestrel: A Potent Progestin

Levonorgestrel is a second-generation progestin that is the biologically active component of the racemate norgestrel. Its primary mechanism of action in contraception involves the suppression of the mid-cycle surge of luteinizing hormone (LH), which in turn prevents ovulation. Additionally, it increases the viscosity of cervical mucus, impeding sperm transport, and alters the endometrium to make it less receptive to implantation.

The Role of Sulfation in Steroid Metabolism

Sulfation is a critical phase II metabolic reaction for a wide array of endogenous and xenobiotic compounds, including steroid hormones. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). The addition of a sulfonate group dramatically increases the water solubility of the parent compound, which generally facilitates its renal excretion. However, in some instances, sulfation can also serve as a metabolic reservoir, with the sulfated conjugate being cleaved back to the active form by sulfatases.

Levonorgestrel Sulfate Sodium Salt: Rationale for Development

The development of levonorgestrel sulfate sodium salt is predicated on the hypothesis that modifying the parent molecule through sulfation can favorably alter its pharmacokinetic properties. The increased hydrophilicity of the sulfate salt could enhance its suitability for specific formulations, such as those for transdermal or parenteral administration. Furthermore, the sulfated form may exhibit a different metabolic fate, potentially leading to a modified duration of action or a different side-effect profile compared to the parent levonorgestrel.

Section 2: Preclinical Pharmacokinetic Study Design

The design of a robust preclinical pharmacokinetic study is paramount for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.

Guiding Principles and Regulatory Considerations

Preclinical pharmacokinetic studies should be designed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines provide a framework for conducting studies that are scientifically sound and generate data of sufficient quality to support clinical development.

Selection of a Relevant Animal Model

The choice of animal model is a critical decision in preclinical drug development. For steroid hormones like levonorgestrel, species that exhibit similar metabolic profiles to humans are preferred. Non-human primates are often considered the gold standard due to their close phylogenetic relationship to humans. However, other species such as rabbits and dogs have also been used in contraceptive research. The selection should be justified based on a thorough review of the literature on levonorgestrel metabolism in different species.

Dosing Strategy and Formulation

The route of administration should align with the intended clinical use of the drug product. For initial pharmacokinetic characterization, an intravenous (IV) dose is often administered to determine fundamental parameters such as clearance and volume of distribution, assuming the compound is sufficiently soluble for an IV formulation. An oral (PO) dose is also essential to assess oral bioavailability. The dose levels should be selected to provide plasma concentrations that are well above the lower limit of quantitation of the bioanalytical method and, if possible, span the expected therapeutic range.

Sample Collection and Processing

A well-defined sampling schedule is crucial for accurately capturing the concentration-time profile of the drug. For an IV dose, frequent sampling is required in the initial phase to characterize the distribution phase, followed by less frequent sampling during the elimination phase. For a PO dose, sampling should be concentrated around the expected Tmax.

Experimental Protocol: Plasma Sample Collection

  • Animal Preparation: Acclimatize the animals to the study conditions for at least 7 days prior to dosing.

  • Dosing: Administer levonorgestrel sulfate sodium salt via the chosen route (e.g., IV bolus via a catheterized vein, or oral gavage).

  • Blood Collection: Collect blood samples (approximately 0.5 mL) into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4°C for 10 minutes at 1500 x g.

  • Storage: Transfer the resulting plasma into clearly labeled polypropylene tubes and store frozen at -80°C until bioanalysis.

Caption: Workflow for Plasma Sample Collection and Processing.

Section 3: Bioanalytical Methodology: A Validated Approach

The quantification of levonorgestrel in biological matrices requires a highly sensitive, selective, and robust bioanalytical method.

The Cornerstone of PK Studies: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of small molecules in complex biological matrices. Its high selectivity allows for the differentiation of the analyte from endogenous interferences, while its sensitivity enables the detection of low concentrations of the drug.

Step-by-Step Bioanalytical Method Development

Experimental Protocol: Quantification of Levonorgestrel in Plasma using LC-MS/MS

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., levonorgestrel-d6).

    • Vortex mix for 10 seconds.

    • Load the entire sample onto a pre-conditioned mixed-mode SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Levonorgestrel: Q1 313.2 -> Q3 245.1

      • Levonorgestrel-d6 (IS): Q1 319.2 -> Q3 251.1

    • Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Method Validation According to Regulatory Standards

The developed bioanalytical method must be validated in accordance with regulatory guidelines to ensure its reliability.

Validation Parameter Description Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.CV of the IS-normalized matrix factor ≤ 15%
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Mean concentration within ±15% of the nominal concentration.

Section 4: Data Analysis and Pharmacokinetic Parameter Calculation

From Raw Data to Concentration-Time Profiles

The raw data from the LC-MS/MS analysis (peak area ratios) are used to calculate the plasma concentrations of levonorgestrel at each time point using the calibration curve. These concentrations are then plotted against time to generate the concentration-time profile.

Non-Compartmental Analysis (NCA)

NCA is a direct method for calculating key pharmacokinetic parameters from the concentration-time data without making assumptions about the underlying physiological model.

PK Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (0-t) Area under the concentration-time curve from time 0 to the last measurable concentration.
AUC (0-inf) Area under the concentration-time curve from time 0 to infinity.
t1/2 Elimination half-life.
CL Clearance.
Vd Volume of distribution.

Caption: Pharmacokinetic Data Analysis Workflow.

Section 5: Metabolite Identification and Profiling

A crucial aspect of characterizing levonorgestrel sulfate sodium salt is to understand its in vivo fate. It is important to determine whether the compound is cleaved back to the active levonorgestrel, or if it is metabolized and excreted as the sulfate conjugate or other metabolites. High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown metabolites in biological samples.

Section 6: Conclusion and Future Directions

This guide has outlined a comprehensive and technically robust approach to the preclinical pharmacokinetic profiling of levonorgestrel sulfate sodium salt. By following these principles and methodologies, researchers can generate high-quality data to understand the ADME properties of this compound. The resulting pharmacokinetic profile will be instrumental in guiding further development, including the design of first-in-human clinical trials and the formulation of novel contraceptive products. Future studies should focus on elucidating the complete metabolic pathway and exploring the pharmacodynamic effects of the sulfated conjugate.

Section 7: References

  • Sitruk-Ware, R. (2006). New progestagens for contraceptive use. Human Reproduction Update, 12(2), 169-178. [Link]

Foundational

An In-depth Technical Guide on the Environmental Fate of Levonorgestrel Sulfate Sodium Salt in Wastewater

For Researchers, Scientists, and Drug Development Professionals Executive Summary Levonorgestrel (LNG), a potent synthetic progestin widely used in hormonal contraceptives, enters aquatic environments primarily through t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levonorgestrel (LNG), a potent synthetic progestin widely used in hormonal contraceptives, enters aquatic environments primarily through the effluent of wastewater treatment plants (WWTPs). Excreted from the human body mainly as sulfate and glucuronide conjugates, these compounds are of significant environmental concern. While the conjugated forms, such as levonorgestrel sulfate, are less biologically active, they can be deconjugated back to the highly potent parent compound, levonorgestrel, during or after wastewater treatment.[1] This guide provides a comprehensive technical overview of the environmental fate of levonorgestrel and its sulfate conjugate in wastewater systems. It delves into the critical processes of deconjugation, biotic and abiotic degradation, sorption to sludge, and the state-of-the-art analytical methodologies required for their detection and quantification at environmentally relevant concentrations. The persistence of levonorgestrel, coupled with its high chronic toxicity and potential for bioaccumulation, underscores the need for a thorough understanding of its behavior in WWTPs to accurately assess ecological risks and develop effective mitigation strategies.[2]

Introduction: The Environmental Journey of a Synthetic Hormone

Levonorgestrel is a synthetic second-generation progestin designed to mimic the action of progesterone. It is the biologically active enantiomer of norgestrel and is a cornerstone of hormonal contraception due to its high potency.[3][4] After administration, LNG is extensively metabolized in the human body, with a significant portion being excreted in urine and feces as inactive sulfate and glucuronide conjugates.[3] These conjugates, along with a smaller fraction of the parent LNG, enter the municipal sewer system, marking the beginning of their environmental journey.

The primary concern stems from the potential for these conjugates to act as a reservoir for the parent, active compound. Microbial activity within the sewer system and WWTPs can readily cleave the sulfate group, a process known as deconjugation, releasing free levonorgestrel into the wastewater stream.[1][5] Given that levonorgestrel can induce reproductive and developmental effects in aquatic organisms at extremely low, nanogram-per-liter (ng/L) concentrations, its presence in treated effluent poses a significant ecological risk.[3][6] Studies have shown that LNG can lead to masculinization in female fish and that concentrations in treated wastewater may be sufficient to interfere with fish reproduction.[2][3]

Physicochemical Properties: Governing Wastewater Behavior

The environmental behavior of both levonorgestrel and its sulfate conjugate is dictated by their fundamental physicochemical properties. These properties determine how the compounds partition between the aqueous phase and solid materials like sewage sludge, as well as their susceptibility to various degradation processes.

PropertyLevonorgestrel (LNG)Levonorgestrel SulfateSignificance in Wastewater
Molecular Formula C₂₁H₂₈O₂C₂₁H₂₇NaO₅SThe addition of the polar sulfate group drastically changes the molecule's properties.
Log K_ow_ (Octanol-Water Partition Coefficient) ~3.55[2]Significantly Lower (more hydrophilic)A high Log K_ow_ indicates a tendency for LNG to sorb to organic matter in sewage sludge.[7][8] The sulfate conjugate is more water-soluble and less likely to sorb.
Water Solubility LowHighHigher solubility keeps the sulfate conjugate in the aqueous phase, while LNG's low solubility favors partitioning to sludge.
pKa Not applicable (neutral)Acidic (sulfate group)The ionized state of the sulfate at typical wastewater pH enhances its water solubility.

The lipophilic nature of the parent levonorgestrel (indicated by its high Log K_ow_) is a critical factor. It drives the partitioning of the molecule from the water phase onto the solid sludge particles.[7][8] This sorption can be a significant removal mechanism from the aqueous phase but also leads to the accumulation of the contaminant in biosolids, which may later be applied to land.[9] Conversely, the highly polar and water-soluble nature of levonorgestrel sulfate ensures it remains predominantly in the liquid stream of the WWTP, making it more available for biological and chemical transformations.

Transformation and Degradation in Wastewater Treatment

Wastewater treatment plants are complex ecosystems where a combination of biological, chemical, and physical processes determines the ultimate fate of micropollutants like levonorgestrel.

cluster_influent Raw Wastewater Influent cluster_wwtp Wastewater Treatment Plant (WWTP) cluster_effluent Outputs LNG_S Levonorgestrel Sulfate (Water Soluble) Deconjugation Microbial Deconjugation (Cleavage of Sulfate) LNG_S->Deconjugation Primary Fate LNG Levonorgestrel (Parent) Biodegradation Biotic Degradation (e.g., Hydroxylation) LNG->Biodegradation Sorption Sorption to Activated Sludge LNG->Sorption Effluent Treated Effluent (LNG, Metabolites) LNG->Effluent Residual Deconjugation->LNG Releases Active Form Metabolites Transformation Products Biodegradation->Metabolites Sludge Biosolids (Sorbed LNG) Sorption->Sludge Metabolites->Effluent

Figure 1. Conceptual diagram of the primary fate pathways for levonorgestrel sulfate in a conventional activated sludge WWTP.

Biotic Transformations: The Role of Microorganisms

The microbial community within the activated sludge is the primary driver of levonorgestrel's transformation.

  • Deconjugation: The first and most critical step is the enzymatic cleavage of the sulfate group from levonorgestrel sulfate. This process, mediated by sulfatase enzymes produced by bacteria in the activated sludge, converts the inactive conjugate back into the highly potent parent LNG.[1][5] This reactivation highlights why monitoring for conjugates is crucial for a complete risk assessment.

  • Degradation of Parent Levonorgestrel: Once in its free form, levonorgestrel can be further degraded by microorganisms. Studies on other synthetic steroids, like 17α-ethinylestradiol (EE2), show that degradation often occurs under aerobic conditions, particularly in nitrifying activated sludge systems.[10][11] The degradation of LNG is also primarily a microbially mediated process.[8] While complete removal has been observed in some studies, the efficiency can vary significantly depending on the WWTP's operational parameters, such as Solids Retention Time (SRT) and redox conditions.[3][7] Bacteria from genera like Novosphingobium and Rhodococcus have been identified as key players in the degradation of other steroid hormones.[11][12]

Sorption to Sewage Sludge

Due to its hydrophobic nature (Log K_ow_ ~3.55), free levonorgestrel has a significant affinity for the organic-rich solid phase of wastewater, i.e., the sewage sludge.[2][13]

  • Mechanism: Sorption removes LNG from the aqueous phase, which can reduce its concentration in the final effluent.[7] However, this merely transfers the pollutant from the liquid to the solid phase.

  • Implications: The accumulation of LNG in biosolids is a concern, especially when these solids are applied to agricultural land as fertilizer. This practice can lead to the contamination of soil and potentially surface and groundwater through runoff.[8] Studies have shown that total organic carbon content in soil is a dominant factor in the adsorption process.[8]

Analytical Methodologies for Detection and Quantification

The analysis of levonorgestrel and its conjugates in complex wastewater matrices at environmentally relevant ng/L levels presents a significant analytical challenge. A robust, multi-step approach is required to isolate, concentrate, and accurately measure these compounds.

cluster_workflow Analytical Workflow A 1. Sample Collection (Wastewater Influent/Effluent) B 2. Sample Preparation (Filtration, pH Adjustment) A->B C 3. Solid-Phase Extraction (SPE) (Analyte Concentration & Cleanup) B->C D 4. Elution & Reconstitution C->D E 5. Instrumental Analysis (UPLC-MS/MS) D->E F 6. Data Analysis (Quantification & QA/QC) E->F

Figure 2. Standard workflow for the analysis of levonorgestrel in wastewater samples.

Detailed Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

This protocol outlines a validated method for the simultaneous quantification of steroid hormones, including levonorgestrel, in wastewater. The combination of SPE for sample cleanup and concentration followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the necessary sensitivity and selectivity.[14][15]

Objective: To extract, concentrate, and quantify levonorgestrel and its sulfate conjugate from wastewater samples.

Materials:

  • Wastewater sample (influent or effluent), collected in amber glass bottles.

  • Internal Standards (e.g., deuterated levonorgestrel, levonorgestrel-d6).[16]

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used for multiclass steroid analysis.[15]

  • Methanol, Ethyl Acetate, n-Hexane (HPLC or MS grade).

  • Formic Acid (MS grade).

  • Ultrapure water.

  • SPE Vacuum Manifold.

  • Nitrogen Evaporator.

  • UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-XS Tandem Quadrupole Mass Spectrometer).[15]

Step-by-Step Methodology:

  • Sample Preservation and Preparation:

    • Upon collection, store samples at 4°C and process within 48 hours.

    • Filter the water sample (e.g., 250-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

    • Spike the sample with a known concentration of the internal standard (e.g., levonorgestrel-d6) to correct for matrix effects and variations in recovery.[16]

    • Acidify the sample to pH ~3 with formic acid to ensure the analytes are in a neutral form for better retention on the SPE sorbent.[15]

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Sequentially wash the Oasis HLB cartridge with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of ultrapure water (pH 3). Do not allow the cartridge to go dry.

    • Sample Loading: Load the prepared water sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).[1]

    • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Drying: Dry the cartridge thoroughly under vacuum or nitrogen for at least 30 minutes to remove residual water.

  • Elution and Reconstitution:

    • Elution: Elute the trapped analytes from the cartridge using a non-polar solvent mixture. A common choice is 2 x 4 mL of a mixture like ethyl acetate/n-hexane. Collect the eluate in a clean glass tube.

    • Evaporation: Gently evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitution: Reconstitute the dry residue in a small, known volume (e.g., 200 µL) of the mobile phase starting condition (e.g., 60:40 acetonitrile/water with 0.1% formic acid).[17] Vortex to dissolve and transfer to an autosampler vial.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample (e.g., 10-20 µL) onto a reverse-phase UPLC column (e.g., ACQUITY Premier BEH C18).[15] Use a gradient elution program with mobile phases such as A: 0.1% formic acid in water and B: Acetonitrile.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[18]

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both levonorgestrel and its internal standard to ensure confident identification and quantification.

      • Example for Levonorgestrel: Monitor transitions like m/z 313.2 → 245.1 and 313.2 → 109.1.

      • Note: Specific transitions must be optimized on the instrument being used.

Self-Validating System (QA/QC):

  • Internal Standards: The use of a stable isotope-labeled internal standard is critical to correct for any analyte loss during sample preparation and for ionization suppression/enhancement in the MS source.[19]

  • Calibration Curve: Prepare a matrix-matched calibration curve by spiking blank wastewater effluent with known concentrations of the analytes and internal standard.[15]

  • Quality Controls (QCs): Analyze low, medium, and high concentration QC samples with each batch to verify the accuracy and precision of the method.[20]

  • Blanks: Analyze method blanks and solvent blanks to check for contamination.

Occurrence and Removal in WWTPs

The concentration of levonorgestrel in wastewater can vary, but it is typically found in the low ng/L range.

LocationLevonorgestrel (LNG) ConcentrationReference
WWTP Effluent (Predicted, Australia)0.2 - 0.6 ng/L[21][22]
WWTP Effluent (Measured, Sweden)~1.0 ng/L[23]
Marine Ecosystem1 - 200 ng/L[6]
WWTP Influent (Measured)Up to 72.6 ng/L (for other estrogens)[24]

Removal efficiencies for synthetic hormones in conventional WWTPs are often incomplete and variable.[10] While processes like activated sludge with nitrification can achieve high removal rates for some natural estrogens (>98%), synthetic hormones like LNG and EE2 are generally more persistent.[5] The overall removal of LNG is a combination of biodegradation and sorption to sludge.[3] Advanced treatment processes, such as ozonation or activated carbon, may be required for more complete removal.

Ecological Risk and Future Directions

The environmental risk of levonorgestrel is significant due to its high potency. A provisional Predicted No-Effect Concentration (PNEC) for LNG has been suggested at 0.1 ng/L.[21][22] Comparing measured or predicted environmental concentrations (PECs) in WWTP effluents (0.2-1.0 ng/L) with this PNEC results in a risk quotient (PEC/PNEC) greater than 1, indicating a potential for adverse effects on aquatic life.[6][21][22] The detection of LNG in the blood plasma of fish exposed to treated effluent at concentrations exceeding human therapeutic levels further highlights this risk.[23][25][26]

Future research should focus on:

  • Fate of Conjugates: More studies are needed to understand the efficiency and kinetics of deconjugation of levonorgestrel sulfate and glucuronide in different WWTP configurations.[25]

  • Toxicity of Transformation Products: The identity and ecotoxicity of the metabolites formed during biotic degradation are largely unknown.

  • Advanced Removal Technologies: Investigating and optimizing advanced oxidation processes (AOPs) and other tertiary treatments for the effective removal of persistent progestins like LNG.

  • Environmental Monitoring: The development of more sensitive and high-throughput analytical methods is needed to accurately quantify LNG and its conjugates in various environmental matrices.[21][22]

References

  • Analytical Methods (RSC Publishing). An on-line solid phase extraction method coupled with UHPLC-MS/MS for the determination of steroid hormone compounds in treated water samples from waste water treatment plants.
  • ResearchGate. Biotransformation of Estrogens in Nitrifying Activated Sludge Under Aerobic and Alternating Anoxic/Aerobic Conditions.
  • PMC. Analysis of steroid hormones and their conjugated forms in water and urine by on-line solid-phase extraction coupled to liquid chromatography tandem mass spectrometry.
  • Waters Corporation. High Throughput Solid Phase Extraction and LC-MS/MS Determination of 27 Multiclass Synthetic and Natural Steroidal Hormones and Sterols in Untreated Wastewater Samples Using APCI.
  • Waters Corporation. High Throughput Solid Phase Extraction and LC-MS/MS Determination of 27 Multiclass Synthetic and Natural Steroidal Hormones and.
  • PubMed. Quantification of steroid sex hormones using solid-phase extraction followed by liquid chromatography-mass spectrometry.
  • accessdata.fda.gov. Finding of No Significant Impact.
  • Janusinfo.se. Levonorgestrel.
  • ResearchGate. Concentrations of levonorgestrel and ethinylestradiol in wastewater effluents: Is the progestin also cause for concern?.
  • ResearchGate. Occurrence of Levonorgestrel in Water Systems and Its Effects on Aquatic Organisms: A Review.
  • PubMed. Concentrations of levonorgestrel and ethinylestradiol in wastewater effluents: Is the progestin also cause for concern?.
  • Applied and Environmental Microbiology. Estrogen Degraders and Estrogen Degradation Pathway Identified in an Activated Sludge.
  • Taylor & Francis Online. TREATMENT AND REMOVAL STRATEGIES FOR ESTROGENS FROM WASTEWATER.
  • MDPI. Assessment of Levonorgestrel Leaching in a Landfill and Its Effects on Placental Cell Lines and Sperm Cells.
  • ACS Publications. Therapeutic Levels of Levonorgestrel Detected in Blood Plasma of Fish: Results from Screening Rainbow Trout Exposed to Treated Sewage Effluents.
  • ResearchGate. Correction to: Occurrence of Levonorgestrel in Water Systems and Its Effects on Aquatic Organisms: A Review.
  • PubMed. Removal and Degradation Characteristics of Natural and Synthetic Estrogens by Activated Sludge in Batch Experiments.
  • Journal of Chemical Health Risks. Response Against Ethinyl Estradiol and Levonorgestrel of Daphnia Magna: Immobilization and Oxidative Stress Assessment.
  • ACS Publications. Fate of Estrogens in a Municipal Sewage Treatment Plant.
  • ScienceDaily. Medicine residues may threaten fish reproduction, Swedish study finds.
  • ResearchGate. (PDF) Determination of sorption of seventy-five pharmaceuticals in sewage sludge.
  • PubMed. Dydrogesterone and levonorgestrel at environmentally relevant concentrations have antagonist effects with rhythmic oscillation in brain and eyes of zebrafish.
  • PubMed. Molecular effects and bioaccumulation of levonorgestrel in the non-target organism Dreissena polymorpha.
  • PubMed. An ultra-sensitive online SPE-LC-MS/MS method for the quantification of levonorgestrel released from intrauterine devices.
  • AZ Biopharm. A Sensitive LC-MS/MS (API 4000) Method for Simultaneous Determination of Ethinyl estradiol and Levonorgestrel a.
  • ScienceOpen. A case study of levonorgestrel in human plasma.
  • Omics Online. A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and.
  • PubMed. Therapeutic levels of levonorgestrel detected in blood plasma of fish: results from screening rainbow trout exposed to treated sewage effluents.
  • ResearchGate. Determination of progestogens in surface and waste water using SPE extraction and LC-APCI/APPI-HRPS.
  • PubMed. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study.
  • PubMed. Adsorption properties and degradation dynamics of endocrine-disrupting chemical levonorgestrel in soils.
  • MDPI. Extraction Methods of Emerging Pollutants in Sewage Sludge: A Comprehensive Review.
  • Scilit. Adsorption and kinetic studies on removal of levonorgestrel (lng) from aqueous solution using chemically modified and carbonized sawdust as adsorbent: DFT calculation.
  • PubMed. Sorption of levonorgestrel on polyethylene, polystyrene and polypropylene microplastics.

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Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Protocol for the Sensitive Quantification of Levonorgestrel Sulfate Sodium Salt in Human Plasma

Abstract This document provides a comprehensive and validated protocol for the quantification of levonorgestrel sulfate sodium salt in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). De...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive and validated protocol for the quantification of levonorgestrel sulfate sodium salt in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this guide offers a detailed, step-by-step methodology, from sample preparation to data analysis. The protocol emphasizes scientific integrity, explaining the rationale behind key experimental choices to ensure robustness, accuracy, and reproducibility, in alignment with international bioanalytical method validation guidelines.

Introduction: The Importance of Quantifying Levonorgestrel Sulfate

Levonorgestrel, a second-generation synthetic progestin, is a cornerstone of hormonal contraception.[1] Following administration, it undergoes metabolism, including sulfation, to form levonorgestrel sulfate. The quantification of this metabolite is crucial for comprehensive pharmacokinetic (PK) profiling, understanding drug metabolism and disposition, and assessing bioequivalence of different formulations. LC-MS/MS stands as the gold standard for this application due to its high specificity, sensitivity, and reproducibility, allowing for the precise measurement of low-concentration analytes in complex biological matrices.

The inherent charge of the sulfate moiety makes levonorgestrel sulfate ideally suited for analysis by electrospray ionization (ESI) in negative ion mode, which is a key principle of the method described herein. This protocol is designed to be a self-validating system, incorporating best practices and adhering to stringent regulatory standards to ensure data integrity and reliability.

Experimental Workflow Overview

The analytical process involves a systematic workflow designed to isolate the analyte from complex plasma matrix, separate it from other components, and perform sensitive detection and quantification.

Caption: Generalized workflow for the quantification of levonorgestrel sulfate.

Materials and Reagents

Material/ReagentSupplier/Grade
Levonorgestrel Sulfate Sodium SaltReference Standard Grade
Levonorgestrel-d6 SulfateInternal Standard (IS)
MethanolLC-MS Grade
AcetonitrileLC-MS Grade
Ammonium AcetateAnalytical Grade
Formic AcidLC-MS Grade
Deionized Water>18 MΩ·cm
Human Plasma (K2EDTA)Reputable Bio-supplier
Solid-Phase Extraction Cartridgese.g., Hydrophilic-Lipophilic Balanced (HLB)

Step-by-Step Protocol

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve levonorgestrel sulfate and levonorgestrel-d6 sulfate in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: A Rationale-Driven Approach

The objective of sample preparation is to remove matrix interferences (e.g., proteins, phospholipids) that can suppress the analyte signal and to concentrate the analyte for improved sensitivity. A combined protein precipitation and solid-phase extraction (SPE) approach is employed for robust and clean sample preparation.

Protocol:

  • Sample Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL IS working solution to all samples except for "double blank" samples (which receive 20 µL of 50:50 methanol:water instead). Vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold methanol. This step is crucial as it denatures and precipitates the majority of plasma proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Add 600 µL of deionized water to the supernatant to reduce the organic solvent concentration, which is critical for efficient binding of the analyte to the SPE sorbent.

Solid-Phase Extraction (SPE) Protocol

This SPE procedure is optimized for the retention of sulfated steroids.

StepProcedureRationale
1. Conditioning Pass 1 mL of methanol, followed by 1 mL of deionized water through the HLB SPE cartridge.Wets the sorbent and removes any potential impurities.
2. Loading Load the diluted supernatant onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).Allows for optimal interaction and retention of the analyte and IS on the sorbent.
3. Washing Wash the cartridge with 1 mL of 5% methanol in water.Removes hydrophilic interferences and salts without eluting the analyte of interest.
4. Elution Elute the analyte and IS with 1 mL of acetonitrile.A strong organic solvent disrupts the interaction between the analytes and the sorbent, releasing them from the cartridge.
5. Evaporation Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.Concentrates the sample and prepares it for reconstitution in a solvent compatible with the LC mobile phase.
6. Reconstitution Reconstitute the dried residue in 100 µL of 80:20 (v/v) water:acetonitrile.The reconstitution solvent should be similar in composition to the initial mobile phase to ensure good peak shape upon injection.
LC-MS/MS Conditions

Rationale for Parameter Selection:

  • Column Chemistry: A C18 stationary phase is chosen for its excellent retention of hydrophobic molecules like steroids.

  • Mobile Phase: A gradient elution with acetonitrile and water allows for efficient separation of the analyte from matrix components. Ammonium acetate is added to the aqueous phase to improve the ionization efficiency and peak shape in negative ion mode.

  • Ionization Mode: As sulfated steroids possess a negatively charged sulfate group, negative ion mode ESI is the optimal choice for achieving high sensitivity.[2]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For sulfated steroids, the most common fragmentation is the loss of the sulfate group, resulting in product ions at m/z 97 (HSO₄⁻) and m/z 80 (SO₃⁻).[2][3]

Instrumental Parameters:

ParameterSetting
Liquid Chromatography
UPLC SystemWaters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution Time (min)
0.0
2.5
3.0
3.1
4.0
Mass Spectrometry
Mass SpectrometerSciex QTRAP 6500+ or equivalent
Ionization ModeESI Negative
Capillary Voltage-4500 V
Source Temperature500°C
MRM Transitions Analyte
Levonorgestrel Sulfate
Levonorgestrel-d6 Sulfate

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated to ensure its performance is reliable and suitable for its intended purpose. The validation should be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[2][4][5][6]

Caption: Key parameters for bioanalytical method validation.

Summary of Validation Parameters and Acceptance Criteria:

ParameterExperimentAcceptance Criteria
Selectivity Analyze at least six different blank plasma lots.No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ response).
Linearity Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Analyze QC samples at LLOQ, Low, Mid, and High concentrations in at least 5 replicates on 3 separate days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the response of post-extraction spiked samples to that of neat solutions in at least six different plasma lots.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the response of pre-extraction spiked samples to that of post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Evaluate analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Mean concentration at each level should be within ±15% of the nominal concentration.

Data Analysis and Reporting

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression model. The concentrations of the analyte in QC and unknown samples are then determined from this regression equation.

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of levonorgestrel sulfate in human plasma. The protocol, from sample preparation to method validation, is built on a foundation of scientific rationale and adheres to international regulatory guidelines. By providing a comprehensive, step-by-step guide, this document serves as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology, enabling the generation of high-quality, reliable data for pharmacokinetic and bioequivalence studies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kumar, V. P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.).
  • Hartmann, M. F., et al. (2013). Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography-tandem mass spectrometry (LC-MS-MS). Analyst. [Link]

Sources

Application

Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocols for Levonorgestrel Sulfate Sodium Salt

Introduction: The Analytical Challenge of Sulfated Steroids Levonorgestrel, a potent synthetic progestin, is widely used in hormonal contraceptives. In biological systems, it is metabolized into various forms, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Sulfated Steroids

Levonorgestrel, a potent synthetic progestin, is widely used in hormonal contraceptives. In biological systems, it is metabolized into various forms, including sulfate conjugates.[1][2] Levonorgestrel sulfate sodium salt (C₂₁H₂₈NaO₅S) presents a unique analytical challenge due to its amphipathic nature: it combines a lipophilic steroid backbone with a highly polar, negatively charged sulfate group.[3] This duality makes efficient and clean extraction from complex biological matrices like plasma, serum, or urine a non-trivial task.

Standard liquid-liquid extraction (LLE) often fails to yield the high recovery and cleanliness required for sensitive downstream analyses like LC-MS/MS. Solid-Phase Extraction (SPE) offers a superior alternative by providing a more robust, reproducible, and selective method for isolating and concentrating analytes.[4]

This application note provides a detailed guide to two field-proven SPE methods for levonorgestrel sulfate. We will explore the causality behind sorbent selection and protocol design, empowering researchers to not only follow a method but to understand and adapt it. The protocols are designed to maximize recovery and minimize matrix effects, ensuring data of the highest quality and integrity.

Pillar 1: Understanding the Analyte-Sorbent Interaction

The success of any SPE method hinges on selecting a sorbent that can effectively exploit the physicochemical properties of the target analyte. For levonorgestrel sulfate, two primary interaction mechanisms are at play:

  • Reversed-Phase Interaction: The nonpolar, polycyclic steroid structure of levonorgestrel allows for strong hydrophobic interactions with nonpolar sorbents (e.g., C18 or polymeric sorbents).

  • Ion-Exchange Interaction: The sulfate moiety carries a permanent negative charge at neutral and basic pH, enabling strong ionic interactions with an anion-exchange sorbent.

Leveraging these properties, we can devise highly selective extraction strategies. This guide details protocols for two distinct yet powerful sorbent chemistries: a Mixed-Mode Anion Exchange (MAX) sorbent and a Hydrophilic-Lipophilic Balanced (HLB) polymeric reversed-phase sorbent.

Protocol 1: Mixed-Mode Anion Exchange (MAX) SPE for Superior Selectivity

This protocol is the method of choice for achieving the cleanest possible extracts from complex matrices. Mixed-mode sorbents combine both reversed-phase and ion-exchange functionalities on a single particle.[5] This dual retention mechanism allows for a more rigorous and orthogonal washing procedure, effectively removing a wider range of interferences than single-mode sorbents.

The Causality Behind the MAX Protocol: The strategy is to retain levonorgestrel sulfate by both hydrophobic and ionic interactions. The sample is loaded under conditions that promote both (neutral to slightly basic pH). We then use a two-step wash: a moderately polar, neutral wash removes hydrophobic interferences not bound by ion exchange, while a basic wash removes acidic interferences not strongly bound by the reversed-phase mechanism. Finally, elution is achieved by using an acidic solvent that neutralizes the sulfate group, disrupting the ionic interaction and allowing the analyte to be released from the sorbent.

Detailed Step-by-Step MAX Protocol
  • Sample Pre-treatment (for Plasma/Serum):

    • To 500 µL of plasma or serum, add 1.5 mL of cold acetonitrile containing an appropriate internal standard. This step precipitates proteins which can otherwise clog the SPE cartridge and interfere with the analysis.[6]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 2% ammonium hydroxide in water for loading. The basic pH ensures the sulfate group is fully deprotonated and ready for anion exchange.

  • SPE Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Oasis® MAX, Strata™-X-A)

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge to wet the sorbent and activate the C18 functional groups.

    • Pass 3 mL of deionized water to rinse away the methanol.

    • Pass 3 mL of 2% ammonium hydroxide in water to equilibrate the sorbent to the loading conditions. Ensure the pH of the eluent matches the sample's pH for optimal retention.

  • Loading:

    • Load the pre-treated, reconstituted sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing (The Key to Cleanliness):

    • Wash 1 (Removes Neutral/Basic Interferences): Pass 3 mL of 2% ammonium hydroxide in water.

    • Wash 2 (Removes Lipophilic Interferences): Pass 3 mL of 20% methanol in water. This removes weakly bound hydrophobic compounds without eluting the analyte, which is strongly retained by the anion-exchange mechanism.

  • Elution:

    • Elute the levonorgestrel sulfate with 2 x 2 mL of 2% formic acid in methanol . The acid neutralizes the negative charge on the sulfate group, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction, ensuring complete elution.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.

Workflow Visualization: Mixed-Mode SPE

mixed_mode_spe_workflow cluster_sample Sample Preparation cluster_spe SPE Protocol (Mixed-Mode Anion Exchange) cluster_analysis Final Steps Sample Plasma/Serum Sample Pretreat Protein Precipitation (Acetonitrile) Sample->Pretreat Reconstitute Reconstitute in 2% NH4OH Pretreat->Reconstitute Condition 1. Condition (Methanol -> Water -> 2% NH4OH) Load 2. Load Sample Condition->Load Equilibrates Sorbent Wash1 3. Wash 1 (2% NH4OH in Water) Load->Wash1 Analyte Retained by Hydrophobic & Ionic Bonds Wash2 4. Wash 2 (20% Methanol) Wash1->Wash2 Removes Polar Interferences Elute 5. Elute (2% Formic Acid in Methanol) Wash2->Elute Removes Lipophilic Interferences Evaporate Evaporate Elute->Evaporate FinalSample Reconstitute for LC-MS/MS Analysis Evaporate->FinalSample

Caption: Workflow for Mixed-Mode SPE of Levonorgestrel Sulfate.

Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) Reversed-Phase SPE

This protocol utilizes a universal polymeric reversed-phase sorbent that has retention for a wide range of compounds, from polar to nonpolar. It is an excellent choice when a mixed-mode sorbent is unavailable or when developing a method for both the parent drug and its more polar metabolites.[7][8]

The Causality Behind the HLB Protocol: The HLB sorbent retains levonorgestrel sulfate primarily through hydrophobic interactions between its steroid backbone and the polymer. The hydrophilic component of the sorbent prevents pore dewetting, ensuring consistent interaction even with highly aqueous samples. The wash step uses a weak organic solvent to remove more polar interferences. The elution step uses a strong organic solvent to disrupt the hydrophobic interaction and release the analyte. This method is less selective than MAX but is robust and widely applicable.

Detailed Step-by-Step HLB Protocol
  • Sample Pre-treatment (for Plasma/Serum):

    • Follow the same protein precipitation and reconstitution steps as in Protocol 1. However, for HLB, reconstitute the dried residue in 1 mL of 5% methanol in water. This maintains a primarily aqueous condition to maximize hydrophobic retention upon loading.

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis® HLB, Strata™-X)

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge to wet the sorbent.

    • Pass 3 mL of deionized water to equilibrate the sorbent to aqueous conditions.

  • Loading:

    • Load the pre-treated, reconstituted sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Pass 3 mL of 20% methanol in water. This is a critical step to remove endogenous polar interferences (like salts and other metabolites) that are not sufficiently retained by the reversed-phase mechanism.

  • Elution:

    • Elute the levonorgestrel sulfate with 2 x 2 mL of methanol or acetonitrile . These strong organic solvents effectively disrupt the hydrophobic interactions holding the analyte to the sorbent.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.

Workflow Visualization: Reversed-Phase (HLB) SPE

hlb_spe_workflow cluster_sample Sample Preparation cluster_spe SPE Protocol (Reversed-Phase HLB) cluster_analysis Final Steps Sample Plasma/Serum Sample Pretreat Protein Precipitation (Acetonitrile) Sample->Pretreat Reconstitute Reconstitute in 5% Methanol Pretreat->Reconstitute Condition 1. Condition (Methanol -> Water) Load 2. Load Sample Condition->Load Prepares Sorbent Wash 3. Wash (20% Methanol) Load->Wash Analyte Retained by Hydrophobic Bonds Elute 4. Elute (Methanol or Acetonitrile) Wash->Elute Removes Polar Interferences Evaporate Evaporate Elute->Evaporate FinalSample Reconstitute for LC-MS/MS Analysis Evaporate->FinalSample

Caption: Workflow for Reversed-Phase (HLB) SPE of Levonorgestrel Sulfate.

Performance Data and Comparison

The following table summarizes the expected performance characteristics of each protocol based on literature data for levonorgestrel and other sulfated steroids.

ParameterProtocol 1: Mixed-Mode (MAX)Protocol 2: Reversed-Phase (HLB)Justification
Analyte Recovery > 95%90 - 95%The dual retention mechanism of MAX provides a more robust capture of the analyte. HLB recovery is also excellent for levonorgestrel.[7]
Reproducibility (%RSD) < 5%< 10%The high selectivity of the MAX protocol leads to lower variability from sample to sample.
Extract Cleanliness ExcellentGood to ExcellentThe orthogonal washing steps in the MAX protocol are superior for removing matrix interferences.[5]
Selectivity HighModerate to HighMAX is inherently more selective by targeting both the charge and polarity of the analyte.
Applicability Ideal for complex matrices (plasma, urine, tissue).Versatile for a wide range of matrices; good general-purpose method.[4]

Conclusion and Best Practices

For the targeted analysis of levonorgestrel sulfate, particularly at low concentrations in complex biological fluids, the Mixed-Mode Anion Exchange (MAX) SPE protocol is highly recommended for its superior selectivity and ability to produce exceptionally clean extracts. The Hydrophilic-Lipophilic Balanced (HLB) protocol serves as a robust and reliable alternative that is versatile and highly effective.

Regardless of the chosen method, adherence to best practices is paramount for success:

  • Flow Rate: Maintain a consistent and slow flow rate (1-2 mL/min) during loading to ensure adequate interaction time between the analyte and the sorbent.

  • Drying: Do not allow the sorbent bed to dry out between conditioning, loading, and washing steps, unless the protocol specifically calls for it (some methods include a drying step before elution).

  • Method Optimization: While these protocols are robust starting points, always perform initial validation with your specific matrix and analytical system. Adjust wash and elution solvent strengths as needed to optimize recovery and cleanliness.

By understanding the chemical principles behind these solid-phase extraction methods, researchers can confidently implement and adapt these protocols to achieve accurate and reproducible quantification of levonorgestrel sulfate.

References

  • Title: Enhanced Anion Exchange for Selective Sulfate Extraction: Overcoming the Hofmeister Bias Source: PubMed Central URL: [Link]

  • Title: A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates Source: PubMed URL: [Link]

  • Title: A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and Its Application to a Bioequivalence Study Source: Omics Online URL: [Link]

  • Title: A simple and reliable anion exchange resin method for sulfate extraction and purification suitable for multiple O- and S- isotope measurements. Source: ResearchGate URL: [Link]

  • Title: Models and methods to characterise levonorgestrel release from intradermally administered contraceptives Source: PubMed Central URL: [Link]

  • Title: Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry Source: PubMed Central URL: [Link]

  • Title: Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection Source: ResearchGate URL: [Link]

  • Title: ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY Source: ResearchGate URL: [Link]

  • Title: Levonorgestrel Sulfate Sodium Salt Source: PubChem - NIH URL: [Link]

  • Title: Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids Source: PubMed URL: [Link]

  • Title: Applications of Ion-Exchange Solid Phase Extraction Source: Hawach Scientific URL: [Link]

  • Title: Levonorgestrel Drug Information Source: PharmaCompass URL: [Link]

  • Title: UTILISING MIXED MODE μELUTION SPE FOR THE LC-MS/MS ANALYSIS OF STEROID HORMONES IN SERUM FOR CLINICAL RESEARCH Source: LabRulez LCMS URL: [Link]

  • Title: Simultaneous Analysis of Free and Sulfated Steroids by Liquid Chromatography/Mass Spectrometry with Selective Mass Spectrometric Scan Modes and Polarity Switching Source: ACS Publications URL: [Link]

  • Title: The Complete Guide to Solid Phase Extraction (SPE) Source: Phenomenex URL: [Link]

  • Title: Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples Source: D-Scholarship@Pitt URL: [Link]

  • Title: Plan B One-Step (levonorgestrel) Tablet Label Source: U.S. Food and Drug Administration URL: [Link]

  • Title: SPE Method Development Tips and Tricks Source: Agilent Technologies URL: [Link]

  • Title: Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC Source: ResearchGate URL: [Link]

  • Title: Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC Source: Frontiers URL: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Levonorgestrel Sulfate Sodium Salt

Abstract This document provides a comprehensive guide to the analysis of Levonorgestrel Sulfate Sodium Salt using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Levonorgestrel, a second-generation synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the analysis of Levonorgestrel Sulfate Sodium Salt using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Levonorgestrel, a second-generation synthetic progestogen, is widely used in hormonal contraceptives.[1] Its sulfated metabolite, specifically the sodium salt form, is of significant interest in drug metabolism and pharmacokinetic studies. The increased polarity of the sulfate conjugate presents unique challenges for chromatographic separation. This application note details a robust, validated RP-HPLC method suitable for the quantification and purity assessment of levonorgestrel sulfate sodium salt in bulk drug substance and for research applications. We will delve into the scientific rationale behind the method development, provide a step-by-step protocol, and offer guidance on method validation in accordance with ICH guidelines.

Introduction and Scientific Rationale

Levonorgestrel (LNG) is a potent synthetic progestogen used extensively in contraception.[1][2] In the body, it undergoes phase II metabolism, leading to the formation of conjugates such as sulfates and glucuronides to enhance water solubility and facilitate excretion.[3] Levonorgestrel sulfate, isolated as its sodium salt to improve stability and solubility, is a key metabolite.[3]

The analytical challenge in HPLC is to develop a method that can effectively retain and resolve the highly polar sulfate conjugate on a non-polar stationary phase, while also separating it from the less polar parent drug, levonorgestrel, and other potential impurities. Standard RP-HPLC methods for the non-polar levonorgestrel often use high organic content mobile phases, which would lead to poor retention of the highly water-soluble sulfate conjugate.

This method addresses this challenge by employing a C18 stationary phase with a modified aqueous-organic mobile phase. The selection of an appropriate buffer and pH is critical to ensure the sulfate group remains ionized for consistent interaction with the stationary phase and to prevent peak tailing. UV detection is chosen based on the chromophore present in the levonorgestrel molecule. The parent compound, levonorgestrel, has a UV maximum at approximately 240-243 nm.[1][4][5] This application note establishes a method with detection at 242 nm to ensure adequate sensitivity for the sulfate conjugate as well.

Physicochemical Properties of the Analyte

Understanding the properties of Levonorgestrel Sulfate Sodium Salt is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate[3]
Molecular Formula C21H27NaO5S[3][6]
Molecular Weight 414.49 g/mol [3]
Parent Compound (Levonorgestrel) Solubility Practically insoluble in water.[2][7][8] Soluble in organic solvents like DMSO and DMF.[4]
Conjugate Form The sodium salt form enhances solubility and stability.[3]
UV Maximum (Levonorgestrel) ~240 nm[4]

Recommended HPLC Method

This section provides the detailed parameters for the analysis of levonorgestrel sulfate sodium salt.

Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a UV detector is sufficient.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)The C18 stationary phase provides the necessary hydrophobicity to retain the steroid backbone, while the 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) B: AcetonitrileThe acidic phosphate buffer ensures the consistent ionization state of the sulfate group and silanol groups on the silica packing, minimizing peak tailing. Acetonitrile is a common organic modifier providing good peak shape for steroids.
Gradient 0-10 min: 30% to 70% B; 10-12 min: 70% B; 12.1-15 min: 30% B (re-equilibration)A gradient elution is necessary to elute the highly polar sulfate conjugate with good peak shape and then elute any less polar impurities or the parent compound, levonorgestrel, in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 242 nmThis wavelength provides good sensitivity for the levonorgestrel chromophore.[5]
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Run Time 15 minutesAllows for elution of the analyte and re-equilibration of the column.
Materials and Reagents
  • Levonorgestrel Sulfate Sodium Salt Reference Standard

  • Levonorgestrel Reference Standard[9]

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (KH2PO4)

  • Phosphoric Acid (H3PO4)

  • Ultrapure Water

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Levonorgestrel Sulfate Sodium Salt reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase initial condition (70% Mobile Phase A: 30% Mobile Phase B).

Sample Preparation (for bulk substance)
  • Accurately weigh approximately 10 mg of the Levonorgestrel Sulfate Sodium Salt sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Filter Sample B->C D Inject into HPLC C->D E Acquire Data (242 nm) D->E F Integrate Peaks E->F G Calculate Assay/Purity F->G

Caption: HPLC analysis workflow from preparation to data processing.

Method Validation (as per ICH Q2(R1))

A comprehensive validation of the analytical method is required to ensure it is suitable for its intended purpose.[10][11][12] The following parameters should be evaluated:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), reference standard, and a sample spiked with known impurities and the parent drug, levonorgestrel.The peak for levonorgestrel sulfate should be well-resolved from any other peaks (Resolution > 2.0). No interfering peaks should be observed at the retention time of the analyte in the blank or placebo.
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., 25-150 µg/mL). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy (Recovery) Analyze samples of known concentration (e.g., 80%, 100%, 120% of the working concentration) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Analyze six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).RSD for precision at this concentration should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits. Retention times and peak areas should not significantly change.

The validation process ensures the reliability, accuracy, and consistency of the analytical results.[13]

System Suitability

Before commencing any analysis, the chromatographic system must meet predefined suitability criteria to ensure adequate performance.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 1.5Ensures a symmetrical peak, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.
Repeatability of Injections (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection system.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) 1. Column degradation. 2. Mobile phase pH incorrect. 3. Sample overload.1. Replace the column. 2. Verify and adjust the pH of the aqueous mobile phase. 3. Reduce injection volume or sample concentration.
Retention Time Shift 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging.1. Prepare fresh mobile phase. 2. Check and stabilize the column oven temperature. 3. Equilibrate the column for a longer period or replace if necessary.
Baseline Noise/Drift 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp issue.1. Degas the mobile phase and purge the pump. 2. Use fresh, high-purity solvents. 3. Check lamp energy and replace if necessary.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, accurate, and precise for the analysis of Levonorgestrel Sulfate Sodium Salt. The use of a buffered mobile phase at a controlled pH is critical for achieving symmetrical peak shapes and reproducible retention for this polar, acidic conjugate. By following the outlined protocols and validation guidelines, researchers and drug development professionals can confidently implement this method for quality control and research purposes.

References

  • United States Pharmacopeia (2006). USP29-NF24, Levonorgestrel.
  • United States Pharmacopeia (2006). USP29-NF24, Levonorgestrel and Ethinyl Estradiol Tablets.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • United States Pharmacopeia (2011). USP 35, Official Monographs, 3674 Levonorgestrel.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Mylan Pharmaceuticals ULC. (2018, January 29). Levonorgestrel and Ethinyl Estradiol Tablets, USP - Product Monograph.
  • United States Pharmacopeia. (2019). USP-NF Monographs, Levonorgestrel.
  • International Council for Harmonis
  • Kanwal, N. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • U.S. Food and Drug Administration. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Tagawa, N., et al. (1997). Prevention of Co-elution of Steroid Sulfates with Serum Proteins from Pre-column in Column-switching HPLC System. Journal of Health Science, 43(6), 405-409.
  • Global Substance Registration System (GSRS). (n.d.). Levonorgestrel.
  • Hornillo-Málaga, M. J., et al. (2011). Method Development for Cortisol and Cortisone by Micellar Liquid Chromatography Using Sodium Dodecyl Sulphate: Application to Urine.
  • Patel, D., et al. (2018). HPLC: Method Development, Validation and Forced Degradation Study for Simultaneous Estimation of Hydrocortisone Acetate and Atropine Sulphate in Marketed Formulation. International Journal of Scientific Development and Research, 3(5), 458-471.
  • Moss, D. M., et al. (2021). Models and methods to characterise levonorgestrel release from intradermally administered contraceptives.
  • Manasa Life Sciences. (n.d.). D-(-)
  • Chhalotiya, U. K., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Levonorgestrel in Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 450-454.
  • Sigma-Aldrich. (n.d.). Levonorgestrel British Pharmacopoeia (BP) Reference Standard.
  • Jadhav, S. B., et al. (2021).
  • Sigma-Aldrich. (n.d.). Levonorgestrel European Pharmacopoeia (EP) Reference Standard.
  • Pal, V. K., & Pal, Y. (2020). Analytical Method Development and Method Validation for Determination Assay and Content Uniformity of Levonorgestrel by Reversed-Phase High-Performance Liquid Chromatography. Asian Journal of Pharmaceutical and Clinical Research, 13(4), 104-111.
  • Geneesmiddeleninformatiebank. (2019, November 26). Public Assessment Report Scientific discussion Levonorgestrel Naari 1.5 mg, tablets.
  • World Health Organization. (2014, June). Scientific Discussion: Levonorgestrel Tablets 0.75 mg.
  • Cayman Chemical. (n.d.).
  • Clearsynth. (n.d.).
  • Waters Corporation. (n.d.).
  • Junker, J. (2021). Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples (Doctoral dissertation, Ludwig-Maximilians-Universität München).
  • European Pharmacopoeia Commission. (2014). 149th Session.
  • Karu, K. (2019).
  • ChemicalBook. (n.d.). Levonorgestrel CAS#: 797-63-7.
  • Sudha, T., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 24(1), 396-409.
  • Santa Cruz Biotechnology. (n.d.).
  • Arsova-Sarafinovska, Z., et al. (2006). Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection. Macedonian Pharmaceutical Bulletin, 52(1,2), 9-16.
  • Macedonian Pharmaceutical Bulletin. (2008). Determination of Ethinylestradiol and Levonorgestrel in Oral Contraceptives with HPLC methods with UV detection and UV/Fluorescence detection.
  • Japanese Pharmacopoeia. (n.d.). Ultraviolet-visible Reference Spectra.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways and LC-MS/MS Quantification of Levonorgestrel Sulfate Sodium Salt

Introduction & Pharmacological Context Levonorgestrel is a potent synthetic progestogen widely utilized in hormonal contraceptives. During Phase II metabolism, the 17 β -hydroxyl group undergoes sulfation via sulfotransf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Levonorgestrel is a potent synthetic progestogen widely utilized in hormonal contraceptives. During Phase II metabolism, the 17 β -hydroxyl group undergoes sulfation via sulfotransferase (SULT) enzymes to form levonorgestrel-17 β -sulfate, increasing its aqueous solubility for excretion.

Historically, researchers relied on indirect enzymatic hydrolysis to quantify steroid conjugates. However, the steric hindrance introduced by the 17 α -ethynyl group in levonorgestrel renders commercial sulfatases highly inefficient, leading to severe under-quantification. Direct analysis of the intact sulfate conjugate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is therefore mandatory, as demonstrated in studies of . This application note details the mechanistic fragmentation of levonorgestrel sulfate sodium salt and provides a self-validating protocol for its robust quantification.

Physicochemical Properties & Ionization Dynamics

Levonorgestrel sulfate sodium salt ( C21​H27​O5​S⋅Na ) completely dissociates in aqueous and organic mobile phases.

Causality of Ionization Choice: Because the sulfate moiety is a strong acid ( pKa​<1 ), it carries a permanent negative charge in solution. Consequently, Electrospray Ionization in negative mode (ESI-) is the only logical choice for this analyte. Attempting positive mode analysis would require gas-phase charge reversal, which drastically reduces sensitivity. In the ESI source, the sodium cation is stripped away, yielding the highly stable intact precursor anion [M−Na]− at m/z 391.16.

Mechanistic Fragmentation Pathways (CID)

When the [M−Na]− precursor (m/z 391.16) is subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the fragmentation is highly dependent on the applied Collision Energy (CE). The breakdown curves of steroid sulfates reveal two primary competing pathways, a phenomenon critical for .

  • Pathway A: Charge Retention on Sulfate (High CE): The rigid gonane steroid backbone requires immense energy to fracture. The weakest link is the C-O-S ester bond. At high CE (40–60 eV), heterolytic cleavage occurs, accompanied by a proton transfer (typically from the adjacent C16 position). The negative charge is retained by the highly electronegative sulfate group, yielding the hydrogen sulfate anion [HSO4​]− at m/z 97.00, and the sulfite radical anion [SO3​]− at m/z 80.00. The m/z 97.00 fragment is thermodynamically favored and serves as the universal quantifier.

  • Pathway B: Neutral Loss (Low to Medium CE): At lower CE (20–30 eV), the molecule expels the sulfate group as a neutral fragment ( SO3​ , 80 Da), leaving the charge on the steroid alkoxide to form [M−Na−SO3​]− at m/z 311.16. Alternatively, the loss of neutral sulfuric acid ( H2​SO4​ , 98 Da) yields a dehydrated diene structure at m/z 293.15.

These mechanisms are foundational for the .

Fragmentation cluster_0 Charge Retention on Sulfate (High CE) cluster_1 Neutral Loss Pathways (Low-Med CE) M Precursor Ion [M - Na]- m/z 391.16 F1 Hydrogen Sulfate [HSO4]- m/z 97.00 M->F1 Heterolytic Cleavage F4 Sulfite Radical [SO3]- m/z 80.00 M->F4 Homolytic Cleavage F2 Loss of SO3 [M - Na - SO3]- m/z 311.16 M->F2 Neutral Loss (-80 Da) F3 Loss of H2SO4 [M - Na - H2SO4]- m/z 293.15 M->F3 Neutral Loss (-98 Da) F2->F3 -H2O (-18 Da)

CID fragmentation pathways of levonorgestrel sulfate in negative ESI mode.

Self-Validating LC-MS/MS Protocol

To ensure high trustworthiness and eliminate false positives, this protocol is designed as a self-validating system . Every step includes an internal logic check to verify the integrity of the extraction and ionization.

Step-by-Step Methodology
  • Sample Preparation (Weak Anion Exchange SPE):

    • Action: Load 200 µL of plasma onto a WAX SPE cartridge. Wash with 100% Methanol, then elute with 5% Ammonium Hydroxide in Methanol.

    • Causality: Traditional liquid-liquid extraction fails for highly polar sulfates. WAX specifically captures the permanent sulfate anion. The 100% methanol wash removes neutral lipids and unconjugated levonorgestrel.

    • Self-Validation Check: If unconjugated levonorgestrel is detected in the final eluate, the SPE wash step failed or the sorbent bed was overloaded, invalidating the batch.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use Mobile Phase A (Water + 0.2 mM Ammonium Fluoride) and Mobile Phase B (Acetonitrile).

    • Causality: Fluoride ( F− ) acts as a highly effective gas-phase base. During droplet desolvation, it abstracts protons from residual neutral molecules, driving the equilibrium entirely toward the [M−Na]− state and drastically boosting sensitivity compared to standard formate buffers, a standard derived from.

  • System Suitability & Quality Control:

    • Ion Ratio Verification: The ratio of the quantifier (m/z 97.0) to the qualifier (m/z 311.2) must remain within ±15% of the calibration standard. A deviation automatically flags the sample for isobaric interference.

Workflow S1 1. Extraction WAX SPE (Captures Anions) S2 2. LC Separation C18 Column (NH4F Modifier) S1->S2 S3 3. Ionization ESI (-) (Forms [M-Na]-) S2->S3 S4 S4 S3->S4

Self-validating LC-MS/MS workflow for steroid sulfate quantification.

Quantitative Data Summaries

Table 1: Optimized MRM Parameters for Levonorgestrel Sulfate

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Levonorgestrel Sulfate 391.297.04550Quantifier ( HSO4−​ )
Levonorgestrel Sulfate 391.280.05050Qualifier ( SO3−​ )
Levonorgestrel Sulfate 391.2311.22550Qualifier (Neutral Loss)
Levonorgestrel-d6 Sulfate 397.297.04550Internal Standard (IS)

Note: Capillary voltage is maintained at -2.5 kV. Source temperature is set to 450°C to ensure complete desolvation of the highly polar sulfate.

Table 2: UHPLC Gradient Elution Profile (0.4 mL/min)

Time (min)% Mobile Phase A (Aq. NH4​F )% Mobile Phase B (Acetonitrile)Curve
0.008020Initial
1.508020Isocratic hold
3.501090Linear
4.501090Column Wash
4.608020Re-equilibration

References

  • Alternate steroid sulfation pathways targeted by LC–MS/MS analysis of disulfates . Journal of Molecular Endocrinology.[Link]

  • Energy-Resolved Fragmentation Aiding the Structure Elucidation of Steroid Biomarkers . Journal of the American Society for Mass Spectrometry.[Link]

  • Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites . PubMed Central (PMC).[Link]

  • Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry . PubMed Central (PMC).[Link]

Method

Application Note: Development and Validation of Immunoassays for Levonorgestrel Sulfate Sodium Salt Detection

Introduction & Scientific Rationale Levonorgestrel (LNG) is a potent synthetic progestin widely used in hormonal contraceptives. While the pharmacokinetics of free LNG are well-documented, the detection of its phase II m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Levonorgestrel (LNG) is a potent synthetic progestin widely used in hormonal contraceptives. While the pharmacokinetics of free LNG are well-documented, the detection of its phase II metabolites—specifically levonorgestrel sulfate —has emerged as a critical target for both clinical endocrinology and environmental toxicology.

Steroid sulfation is a fundamental biological process that increases the aqueous solubility of hydrophobic steroids, expediting their circulatory transport and eventual renal excretion[1]. Because sulfated steroids act as circulating reservoirs and are the primary excreted forms found in municipal wastewater, quantifying the levonorgestrel sulfate sodium salt provides a more accurate biomarker for drug clearance and environmental contamination than measuring free LNG alone.

The Mechanistic Challenge

Developing an immunoassay for a sulfated steroid presents unique biochemical challenges. Traditional LNG immunoassays rely on organic solvent extraction (e.g., ethyl acetate) to isolate the hydrophobic free steroid[2]. However, the sodium salt of LNG sulfate is highly hydrophilic. Therefore, a specialized assay must be designed to either directly detect the intact sulfate conjugate using highly specific antibodies or utilize enzymatic deconjugation prior to detection. This protocol focuses on the direct competitive Enzyme-Linked Immunosorbent Assay (ELISA) approach, which preserves the molecular integrity of the sulfate salt and streamlines sample preparation.

G LNG Levonorgestrel (Active Steroid) SULT Hepatic Sulfotransferases (SULTs) LNG->SULT Phase II Metabolism LNG_S LNG Sulfate Sodium Salt (Target Analyte) SULT->LNG_S Addition of SO3- Excrete Renal & Biliary Excretion LNG_S->Excrete Clearance / Wastewater

Figure 1: Hepatic Phase II metabolism of Levonorgestrel into its sulfated form.

Assay Design & Causality

Why a Competitive ELISA?

Levonorgestrel sulfate is a small molecule (<500 Da). Small molecules lack the physical surface area to accommodate the simultaneous binding of two distinct antibodies, making traditional "sandwich" ELISAs sterically impossible. Therefore, a competitive ELISA is the mandatory architectural choice[3][4].

In this system, the unlabeled LNG sulfate in the sample competes with a fixed concentration of Horseradish Peroxidase (HRP)-conjugated LNG sulfate for limited binding sites on a microtiter plate coated with an anti-LNG-sulfate polyclonal antibody. Causality of Signal: Because the HRP-conjugate competes with the analyte, the final enzymatic color development is inversely proportional to the concentration of LNG sulfate in the sample.

Antibody Specificity and Cross-Reactivity

A primary failure point in steroid immunoassays is cross-reactivity with structurally similar endogenous hormones (e.g., DHEA sulfate, estrone sulfate, or progesterone)[5]. To ensure trust and validity, the antibody must be raised against a linker-conjugated LNG-sulfate immunogen (e.g., LNG-sulfate-BSA) where the linker is attached at a position that leaves the sulfate group and the unique ethynyl group at C17 exposed for immune recognition.

Experimental Protocol: Direct Competitive ELISA

This protocol is designed as a self-validating system. By incorporating matrix spike-and-recovery steps, researchers can mathematically verify that their specific sample matrix (urine, plasma, or wastewater) is not interfering with the antibody-antigen binding kinetics.

Reagent Preparation
  • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer (PBST): 0.01 M Phosphate-Buffered Saline containing 0.05% Tween-20 (pH 7.4). Rationale: Tween-20 is a non-ionic surfactant that disrupts weak, non-specific hydrophobic interactions without denaturing the capture antibodies.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Standard Curve Preparation: Dissolve Levonorgestrel sulfate sodium salt reference standard in assay buffer to create a stock of 10,000 pg/mL. Perform 1:2 serial dilutions to generate standards: 1000, 500, 250, 125, 62.5, 31.2, and 15.6 pg/mL.

Sample Preparation

Unlike free LNG, which requires harsh ethyl acetate extraction[2], the sodium salt of LNG sulfate is water-soluble.

  • Urine/Wastewater: Centrifuge at 10,000 x g for 10 minutes to remove particulates. Dilute the supernatant 1:10 in Assay Buffer to mitigate urea and pH-induced matrix effects.

  • Serum/Plasma: Perform a mild protein crash using cold ethanol (1:4 ratio). Centrifuge, collect the supernatant, evaporate under nitrogen, and reconstitute in Assay Buffer.

Assay Workflow

G S1 1. Plate Coating Anti-LNG-Sulfate Antibody S2 2. Blocking 1% BSA in PBST S1->S2 S3 3. Competitive Incubation Sample + LNG-Sulfate-HRP S2->S3 S4 4. Wash Step Remove Unbound Tracers S3->S4 S5 5. Signal Generation TMB Substrate Addition S4->S5 S6 6. Stop & Read Measure Absorbance (450 nm) S5->S6

Figure 2: Step-by-step competitive ELISA workflow for LNG sulfate detection.

Step-by-Step Execution:

  • Coat Plate: Dispense 100 µL of anti-LNG-sulfate antibody (diluted in coating buffer) into each well of a 96-well plate. Incubate overnight at 4°C.

  • Block: Wash plate 3x with PBST. Add 200 µL Blocking Buffer per well. Incubate for 1 hour at Room Temperature (RT).

  • Incubate: Wash plate 3x. Add 50 µL of Standards or prepared Samples to designated wells. Immediately add 50 µL of LNG-Sulfate-HRP conjugate to all wells. Incubate for 1.5 hours at RT on a microplate shaker (400 rpm). Causality: Shaking ensures uniform thermodynamic distribution of the competing molecules, reducing well-to-well variance (Intra-assay CV).

  • Wash: Aspirate and wash the plate 5x with PBST. Thorough washing is critical; residual unbound HRP will cause falsely elevated background signal, artificially lowering the calculated concentration.

  • Develop: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15-20 minutes.

  • Stop & Read: Add 50 µL of Stop Solution (1N HCl or H2SO4). The color will shift from blue to yellow. Read absorbance immediately at 450 nm using a microplate reader[3][6].

Data Presentation & Assay Validation

To establish trustworthiness, the assay must be rigorously validated against standard biochemical parameters. The data below represents typical target specifications for a high-fidelity steroid sulfate immunoassay.

Table 1: Target Analytical Specifications
ParameterSpecificationValidation Rationale
Limit of Detection (LOD) < 10 pg/mLEnsures capability to detect trace environmental wastewater levels.
Dynamic Range 15.6 – 1000 pg/mLCovers physiological clearance concentrations in diluted urine.
Intra-Assay CV < 8%Validates pipetting precision and thermodynamic stability within a single run.
Inter-Assay CV < 12%Validates lot-to-lot reagent stability and day-to-day reproducibility.
Spike Recovery 85% – 115%Confirms the absence of matrix interference (self-validating metric).
Table 2: Cross-Reactivity Profile

Because steroid structures are highly conserved, cross-reactivity must be quantified. A highly specific antibody will demonstrate the following profile[5]:

Steroid / MetaboliteStructural SimilarityCross-Reactivity (%)
Levonorgestrel Sulfate Target Analyte100.0%
Free Levonorgestrel Missing Sulfate Group< 5.0%
Estrone-3-Sulfate Shared Sulfate, Different Core< 0.1%
DHEA Sulfate Shared Sulfate, Different Core< 0.1%
Progesterone Endogenous Progestin< 0.01%

Troubleshooting: The Self-Validating System

A robust protocol must allow the scientist to diagnose failures autonomously.

  • Issue: Poor Spike Recovery (< 80%).

    • Causality: High concentrations of endogenous binding proteins (e.g., Sex Hormone-Binding Globulin, SHBG) in the sample may be sequestering the LNG sulfate, preventing it from competing for the plate-bound antibody.

    • Solution: Increase the sample dilution factor, or introduce a mild denaturant (like a low concentration of SDS) during sample prep to liberate the steroid.

  • Issue: Flat Standard Curve (Low B0 Signal).

    • Causality: The HRP-conjugate has degraded, or the coating antibody density is too low.

    • Solution: Verify the storage temperature of the HRP conjugate (avoid freeze-thaw cycles) and titrate the coating antibody concentration upwards.

References

  • Mueller, J. W., et al. (2015). "Regulation of Steroid Action by Sulfation and Desulfation". Endocrine Reviews, 36(5), 526-563. Available at: [Link]

  • Krasowski, M. D., et al. (2014). "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction". BMC Clinical Pathology, 14(33). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Levonorgestrel Sulfate LC-MS Analysis

Welcome to the Technical Support and Troubleshooting Guide for the bioanalysis of levonorgestrel sulfate sodium salt. This resource is designed for researchers, bioanalytical scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the bioanalysis of levonorgestrel sulfate sodium salt. This resource is designed for researchers, bioanalytical scientists, and drug development professionals who require authoritative, field-proven strategies to mitigate ion suppression and ensure robust quantification in liquid chromatography-mass spectrometry (LC-MS) workflows.

🔬 Troubleshooting Guide & FAQs

Q1: Why does levonorgestrel sulfate suffer from such severe matrix effects compared to the parent drug?

A: Levonorgestrel sulfate sodium salt dissociates in solution, leaving the highly polar, anionic levonorgestrel sulfate metabolite. To achieve adequate sensitivity, it must be analyzed in negative electrospray ionization (ESI-) mode.

Matrix effects—specifically ion suppression—occur due to charge competition at the droplet surface during the desolvation process in the ESI source. Endogenous matrix components, most notably phospholipids (which contain highly competitive phosphate groups and are present at ~1 mg/mL in plasma), aggressively compete for the limited available charge. Because the polar levonorgestrel sulfate elutes in the same hydrophilic-to-moderate-hydrophobic window as many of these endogenous lipids, its ionization efficiency is severely diminished[1].

Q2: How can I optimize sample preparation to selectively remove phospholipids without losing my highly polar analyte?

A: Standard protein precipitation (PPT) is fundamentally flawed for this assay because it fails to remove phospholipids, leading to column fouling and unpredictable ion suppression.

The most robust, self-validating approach for isolating steroid sulfates is Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) [2].

  • The Causality: WAX sorbents contain a mixed-mode polymeric base with a weak anion exchange group (typically a secondary or tertiary amine with a pKa ~ 6). Levonorgestrel sulfate is a strong acid (pKa < 1) and remains permanently negatively charged. By loading the sample at a low pH (e.g., pH 4), the WAX sorbent becomes positively charged, tightly binding the sulfate anion via electrostatic interaction[3]. You can then aggressively wash the sorbent with 100% organic solvents (like methanol) to strip away neutral lipids, unconjugated steroids, and the majority of phospholipids[4]. Finally, eluting with a high-pH buffer deprotonates the WAX sorbent, neutralizing its positive charge and selectively releasing the levonorgestrel sulfate[5].

Q3: What chromatographic changes can mitigate residual matrix suppression?

A: Even with rigorous SPE, some matrix components may carry over. Chromatographic resolution is your second line of defense.

  • Avoid the Void Volume: Highly polar salts and un-retained matrix components elute at the solvent front. Ensure your initial gradient conditions (e.g., 5-10% organic) provide enough retention for the polar sulfate (k' > 2). If standard C18 fails, utilize a High-Strength Silica (HSS T3) column, which is specifically designed to retain polar compounds and resolve them from hydrophobic interferences[3].

  • Buffer Selection (The Fluoride Advantage): Use volatile buffers that actively enhance ESI- ionization. Adding Ammonium Fluoride (0.1 - 0.5 mM) to the aqueous mobile phase can significantly improve the desolvation and negative ion yield of steroid sulfates. Fluoride is highly electronegative and acts as a strong gas-phase base, abstracting protons from the analyte in the ESI droplet much more efficiently than standard formate or acetate buffers.

Q4: How do I quantify matrix effects and ensure my protocol is a self-validating system?

A: A self-validating bioanalytical protocol must dynamically measure and correct for matrix effects. This is achieved through two mandatory practices:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Always spike a heavy isotope analog (e.g., levonorgestrel-d6 sulfate) into the raw sample prior to extraction. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same ionization suppression, allowing the ratio to remain constant[6].

  • Post-Column Infusion (Qualitative Mapping): Infuse a constant stream of pure levonorgestrel sulfate into the MS source post-column while injecting a blank matrix extract through the LC[6]. Any dips in the steady baseline signal indicate "suppression zones." If your analyte's retention time falls within a dip, you must adjust your LC gradient to shift the peak into a clean window.

  • Matrix Factor (MF) Calculation: Calculate the absolute MF by dividing the peak response of the analyte spiked after extraction by the peak response of the analyte in pure solvent[6]. An MF of 1.0 indicates no matrix effect; <1.0 indicates suppression.

📊 Quantitative Data: Sample Preparation Comparison

The following table summarizes the causal relationship between sample preparation mechanisms and their impact on levonorgestrel sulfate recovery and matrix suppression.

Sample Prep MethodPrimary Mechanism of ActionAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT) Solvent-induced protein denaturation85 - 95%0.35 (Severe Suppression)< 10%
Reverse-Phase (RP) SPE Hydrophobic interaction60 - 75%0.60 (Moderate Suppression)~ 50%
Phospholipid Removal Plates Lewis acid-base interaction70 - 85%0.85 (Mild Suppression)> 95%
Weak Anion Exchange (WAX) Electrostatic ion-exchange[3]85 - 95% 0.98 (Negligible)> 99%

🧪 Experimental Protocol: WAX SPE for Levonorgestrel Sulfate

This step-by-step methodology utilizes mixed-mode Weak Anion Exchange to isolate levonorgestrel sulfate while systematically eliminating matrix interferences[3][4].

Step 1: Sample Pre-treatment Dilute 200 µL of biological matrix (plasma/urine) with 200 µL of 2% phosphoric acid ( H3​PO4​ ) in water. Rationale: This disrupts protein-analyte binding and ensures the WAX sorbent remains fully protonated (positively charged) during loading.

Step 2: Cartridge Conditioning Pass 1 mL of LC-MS grade Methanol through a 30 mg/1 cc WAX SPE cartridge, followed immediately by 1 mL of LC-MS grade water.

Step 3: Sample Loading Apply the pre-treated, acidified sample to the cartridge at a controlled flow rate of 1 mL/min. The strongly acidic sulfate group will bind tightly to the sorbent.

Step 4: Aqueous Wash (Remove Salts/Polar Neutrals) Pass 1 mL of 2% Formic acid in water through the cartridge. Rationale: Flushes out highly polar, un-retained endogenous salts that cause solvent-front ion suppression.

Step 5: Organic Wash (Remove Phospholipids) Pass 1 mL of 100% Methanol through the cartridge. Rationale: Because the analyte is held by strong electrostatic forces, 100% organic solvent can be used to aggressively wash away neutral lipids, unconjugated steroids, and the vast majority of hydrophobic phospholipids without eluting the target sulfate[4].

Step 6: High-pH Elution Elute the levonorgestrel sulfate into a clean collection tube using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol[5]. Rationale: The high pH (>10) deprotonates the weak anion exchange sorbent, neutralizing its positive charge and instantly releasing the permanently charged sulfate anion.

Step 7: Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.2 mM Ammonium Fluoride) prior to injection.

⚙️ Workflow Visualization

MatrixEffectWorkflow A Biological Sample (Plasma/Urine) B WAX SPE Loading (Acidify to pH < 5) A->B Disrupt Protein Binding C 100% Organic Wash (Depletes Phospholipids) B->C Retain Anions via Ion Exchange D High pH Elution (Releases Sulfate Anion) C->D Remove Neutral Lipids E UHPLC Separation (HSS T3 + NH4F Buffer) D->E Reconstitute & Inject F ESI(-) MS/MS (Reduced Suppression) E->F Resolve from Residual Matrix G Data Validation (SIL-IS Normalization) F->G Quantify Matrix Factor

Workflow for reducing matrix effects in levonorgestrel sulfate LC-MS analysis.

📚 References

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich.

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. 1

  • Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. 6

  • Profiling Urinary Sulfate Metabolites With Mass Spectrometry - National Institutes of Health (NIH). 2

  • A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - Australian National University. 4

  • A Method for the Extraction and Analysis of PFAS from Human Serum Utilizing Weak Anion Exchange (WAX) Chemistry - LCMS.cz (Waters Application Note).3

  • Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry - National Institutes of Health (NIH). 5

Sources

Optimization

Troubleshooting poor peak shape for levonorgestrel sulfate sodium salt chromatography

Welcome to the Technical Support Center. As drug development increasingly focuses on complex conjugated metabolites and prodrugs, analyzing amphiphilic molecules like levonorgestrel sulfate sodium salt presents unique ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on complex conjugated metabolites and prodrugs, analyzing amphiphilic molecules like levonorgestrel sulfate sodium salt presents unique chromatographic challenges.

Unlike free levonorgestrel, which is highly lipophilic and behaves predictably on standard reversed-phase columns, its sulfate conjugate possesses a bulky hydrophobic steroid core and a permanently ionized, highly polar sulfate moiety. This structural dichotomy often leads to peak tailing, splitting, and irreproducible retention times. This guide synthesizes field-proven methodologies and mechanistic insights to help you diagnose and resolve these issues systematically.

Diagnostic Workflow for Steroid Sulfate Peak Anomalies

Before adjusting your instrument parameters, it is critical to identify the specific morphological failure of your chromatographic peak. The decision tree below outlines the primary failure modes and their immediate mechanistic solutions.

DiagnosticWorkflow Start Peak Shape Anomaly Detected (LNG-Sulfate) Tailing Severe Tailing (Asymmetry > 1.8) Start->Tailing Splitting Peak Splitting / Fronting Start->Splitting Retention Poor Retention / Broadening Start->Retention Sol1 Passivate System & Use Phenyl-Hexyl Column Tailing->Sol1 Metal Coordination & Secondary Interactions Sol2 Match Sample Diluent to Initial Mobile Phase Splitting->Sol2 Solvent Mismatch (Surfactant Effect) Sol3 Increase Buffer Capacity (e.g., 10mM NH4Ac) Retention->Sol3 Charge Repulsion (Low Ionic Strength)

Caption: Diagnostic decision tree for troubleshooting levonorgestrel sulfate peak shape anomalies.

Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does levonorgestrel sulfate exhibit severe tailing on a standard C18 column, whereas free levonorgestrel does not?

The Causality: Free levonorgestrel is a neutral, lipophilic molecule that partitions cleanly into the C18 stationary phase. Levonorgestrel sulfate, however, is an amphiphilic anion. The sulfate group has a very low pKa (< 1.0) and remains fully ionized across the entire HPLC pH range. Severe tailing for this compound is rarely due to silanol interactions (which typically affect basic amines). Instead, it is caused by metal coordination . The electron-rich oxygen atoms of the sulfate group can chelate with trace metal impurities (iron, aluminum) in the silica matrix or the stainless-steel hardware of the LC system. The Solution: Use a high-purity, metal-free (or bio-inert) column hardware. Switching from a standard C18 to a Phenyl-Hexyl or Biphenyl stationary phase can also improve peak shape by offering alternative π−π retention mechanisms for the steroid core, reducing reliance on purely hydrophobic interactions[1].

Q2: My peaks are splitting or fronting, especially when I increase the injection volume. How do I fix this?

The Causality: This is a classic symptom of sample solvent mismatch combined with the surfactant-like properties of the analyte. If levonorgestrel sulfate is dissolved in a strong solvent (e.g., 100% methanol or acetonitrile) and injected into a highly aqueous mobile phase, the analyte molecules self-associate (forming micelles) or travel ahead of the mobile phase front before focusing on the column head. Variable peak heights, split peaks, and broad peaks are direct consequences of this incompatibility. The Solution: Dissolve and inject the sample in a diluent that closely matches the initial mobile phase conditions (e.g., 80:20 Water:Methanol). If a high-organic diluent must be used for solubility, reduce the injection volume to 1 µL to allow instantaneous dilution within the mobile phase stream.

Q3: I am using 0.1% Formic Acid for LC-MS compatibility, but retention is poor and peaks are broad. Why?

The Causality: Formic acid (pH ~2.7) provides very low ionic strength and does not effectively buffer the permanently ionized sulfate group. Without adequate ionic strength, the negatively charged sulfate groups repel each other and repel any ionized silanols on the column surface (electrostatic exclusion), leading to poor retention and broad peaks[2]. The Solution: Replace formic acid with 10 mM Ammonium Acetate (pH 6.8). The ammonium ion ( NH4+​ ) acts as a volatile, weak ion-pairing reagent. It shields the negative charge of the sulfate group, facilitating much tighter partitioning into the stationary phase and drastically improving peak symmetry[2].

Mechanistic Pathway of Retention

Understanding how mobile phase modifiers interact with the analyte is crucial for self-validating your method. The diagram below illustrates the shielding mechanism of ammonium acetate.

Mechanism LNG Levonorgestrel Sulfate (Amphiphilic Anion) Hydrophobic Hydrophobic Steroid Core LNG->Hydrophobic Polar Ionized Sulfate Group (-OSO3-) LNG->Polar C18 Stationary Phase (C18 / Phenyl) Hydrophobic->C18 Primary Retention (Hydrophobic / π-π) Hardware Metal Hardware / Impurities Polar->Hardware Metal Chelation (Causes Tailing) Buffer Ammonium Acetate (NH4+) Buffer->Polar Charge Shielding & Ion-Pairing

Caption: Mechanistic retention pathways and secondary interactions of levonorgestrel sulfate.

Quantitative Data: Mobile Phase Additive Comparison

To summarize the impact of different mobile phase buffers on steroid sulfate chromatography, review the empirical data in Table 1.

Table 1: Effect of Mobile Phase Modifiers on Levonorgestrel Sulfate Peak Shape (Reversed-Phase LC-MS)

Mobile Phase AdditiveConcentrationMechanism of ActionPeak Asymmetry (As)LC-MS Sensitivity (Negative ESI)
Formic Acid 0.1% (v/v)Low ionic strength; no charge shielding.2.4 (Broad/Tailing)Low (Signal suppression)
Trifluoroacetic Acid (TFA) 0.05% (v/v)Strong ion-pairing; masks secondary interactions[3].1.1 (Excellent)Very Low (Severe ion suppression)
Triethylamine (TEA) 0.1% (v/v)Basic modifier; excellent ion-pairing for sulfates[3].1.0 (Excellent)Low (Contaminates MS source)
Ammonium Acetate 10 mMVolatile buffer; provides NH4+​ for charge shielding[2].1.2 (Good)High (Optimal for steroid sulfates)
Self-Validating Experimental Protocol

To definitively resolve peak shape issues, execute the following step-by-step methodology. This protocol acts as a self-validating system: if peak shape improves upon executing Step 3, the root cause was unequivocally a sample diluent mismatch.

Materials Required:

  • Column: Superficially porous Phenyl-Hexyl (2.1 x 50 mm, 2.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water

  • Mobile Phase B: 10 mM Ammonium Acetate in LC-MS grade Methanol

Step-by-Step Methodology:

  • System Passivation: Flush the LC system (bypassing the column) with 0.5% Phosphoric acid in 50:50 Water:Acetonitrile for 2 hours to remove trace metals, followed by a thorough flush with LC-MS grade water.

  • Mobile Phase Equilibration: Install the Phenyl-Hexyl column. Equilibrate with 80% Mobile Phase A / 20% Mobile Phase B for at least 20 column volumes. Note: Ammonium buffers require longer equilibration times than simple acids to fully wet and stabilize the stationary phase.

  • Sample Diluent Optimization (The Validation Step):

    • Preparation A: Dissolve 1 µg/mL levonorgestrel sulfate sodium salt in 100% Methanol.

    • Preparation B: Dissolve 1 µg/mL levonorgestrel sulfate sodium salt in 80:20 Water:Methanol (matching initial gradient conditions).

  • Injection & Gradient Execution:

    • Inject 2 µL of Preparation A. Record the chromatogram.

    • Inject 2 µL of Preparation B. Record the chromatogram.

    • Gradient Program: 20% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, return to 20% B. Flow rate: 0.4 mL/min.

  • Data Interpretation: If Preparation A exhibits fronting or splitting while Preparation B yields a sharp, symmetrical peak (Asymmetry 0.9 - 1.2), you have successfully validated and eliminated the surfactant-induced solvent mismatch effect.

References
  • Analyst (RSC Publishing): Profiling intact steroid sulfates and unconjugated steroids in biological fluids by liquid chromatography-tandem mass spectrometry (LC-MS-MS). Available at:[Link][4]

  • Analytical Chemistry (ACS Publications): Simultaneous Analysis of Free and Sulfated Steroids by Liquid Chromatography/Mass Spectrometry with Selective Mass Spectrometric Scan Modes and Polarity Switching. Available at:[Link][1]

  • PMC - National Institutes of Health (NIH): Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS. Available at:[Link][2]

  • National and Kapodistrian University of Athens (UoA): HPLC Troubleshooting Guide. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Recovery of Levonorgestrel Sulfate Sodium Salt

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and bioanalytical scientists struggling with the extraction of highly polar steroid conjugates from biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and bioanalytical scientists struggling with the extraction of highly polar steroid conjugates from biological matrices.

Extracting levonorgestrel sulfate sodium salt presents a fundamentally different thermodynamic challenge compared to extracting free levonorgestrel. Below, we dissect the physicochemical causality behind common extraction failures and provide self-validating protocols to guarantee robust LC-MS/MS quantification.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my standard Liquid-Liquid Extraction (LLE) protocol yield <10% recovery for the sulfate salt, when free levonorgestrel recovers at >90%? A: The failure is driven by a drastic shift in the molecule's partition coefficient (LogP). Free levonorgestrel is highly lipophilic and readily partitions into non-polar solvents like hexane or ethyl acetate (1)[1]. However, the addition of the sulfate group and sodium counter-ion creates a highly polar, permanently ionized conjugate at physiological pH. The hydration energy of this anionic species is too high to be overcome by the solvation energy of non-polar organics, causing the analyte to remain trapped in the aqueous waste phase.

Q2: Can I use Supported Liquid Extraction (SLE) instead of Solid-Phase Extraction (SPE) to save time? A: No. SLE relies on the same thermodynamic principles as LLE, simply using a diatomaceous earth support to hold the aqueous phase. Because the elution solvents must be immiscible with water (e.g., dichloromethane or ethyl acetate), they lack the polarity required to elute charged conjugates. Application data demonstrates that similar steroid sulfates (like DHEAS) yield approximately 1% recovery using SLE, necessitating a switch to SPE (2)[2].

Q3: What is the optimal SPE chemistry for steroid sulfates? A: You must use either a Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent or a Mixed-Mode Weak Anion Exchange (WAX) sorbent. HLB polymers contain both divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic) monomers, allowing them to capture both the steroid backbone and the polar sulfate group (3)[3]. Alternatively, mixed-mode anion exchange directly targets the negatively charged sulfate fraction while washing away neutral interferences (4)[4].

Part 2: Quantitative Data Summary

The following table summarizes the expected extraction efficiencies based on the physicochemical interaction between the analyte species and the extraction modality.

Extraction ModalityTarget Analyte SpeciesTypical Recovery (%)Primary Physicochemical Mechanism
Liquid-Liquid Extraction (LLE) Free Levonorgestrel85 - 95%Hydrophobic partitioning into non-polar organic solvent (e.g., Hexane/Ethyl Acetate).
Liquid-Liquid Extraction (LLE) Levonorgestrel Sulfate< 10%Fails due to high hydration energy of the anionic sulfate group preventing organic partitioning.
Supported Liquid Extraction (SLE) Steroid Sulfates~ 1%Mimics LLE thermodynamics; insufficient solvent polarity to elute the charged conjugate.
Solid-Phase Extraction (HLB) Levonorgestrel Sulfate90 - 95%Dual-mode retention (hydrophobic backbone + polar functional groups); elutes with strong polar organics.
Mixed-Mode SPE (WAX) Levonorgestrel Sulfate90 - 94%Direct electrostatic interaction with the sulfate anion combined with reversed-phase retention.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the extraction protocol must be paired with a self-validating matrix effect assessment. If your signal is low, you must mathematically prove whether the analyte was lost during extraction (True Recovery) or suppressed in the mass spectrometer (Matrix Effect).

Protocol A: Optimized HLB SPE Workflow for Levonorgestrel Sulfate

This protocol utilizes a polymeric HLB cartridge (e.g., 30 mg/3 mL) to maximize the recovery of the polar conjugate.

  • Sample Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 2% Phosphoric acid (H₃PO₄). Causality: Acidification disrupts protein-binding of the steroid, freeing the analyte for sorbent interaction.

  • Conditioning: Pass 3 mL of Methanol through the cartridge, followed by 3 mL of DI Water. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1–2 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing:

    • Wash 1: 3 mL of 60 mM HCl in DI water (removes polar interferences).

    • Wash 2: 3 mL of 30% Methanol in DI water (removes lipophilic interferences while keeping the polar sulfate retained).

  • Drying: Apply full vacuum (10 psi) for 10 minutes to remove residual aqueous phase.

  • Elution: Elute with 3 mL of 50:50 Methanol:Acetonitrile . Causality: A 100% non-polar organic wash will not elute the salt; the addition of methanol provides the necessary hydrogen-bonding capacity to disrupt the sorbent-analyte interaction.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 80:20 Water:Acetonitrile).

SPE_Workflow step1 1. Condition Sorbent (3 mL MeOH, 3 mL H2O) step2 2. Load Sample (Diluted 1:1 with 2% H3PO4) step1->step2 step3 3. Wash Interferences (60 mM HCl, then 30% MeOH) step2->step3 step4 4. Dry Cartridge (10 min under full vacuum) step3->step4 step5 5. Elute Conjugate (3 mL 50:50 MeOH:ACN) step4->step5 step6 6. Evaporate & Reconstitute (For LC-MS/MS Analysis) step5->step6

Fig 1: Optimized Solid-Phase Extraction (SPE) workflow for levonorgestrel sulfate recovery.

Protocol B: Self-Validating Recovery Assessment (Matuszewski Method)

Execute this 3-tier spike test to diagnose exactly where your assay is failing.

  • Set A (Neat Standard): Spike levonorgestrel sulfate into reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix. Spike the analyte into the eluate after extraction, just before evaporation.

  • Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix before extraction (Standard protocol).

Diagnostic Calculations:

  • Absolute Recovery (%) = (Area of Set C / Area of Set B) × 100

  • Matrix Effect (%) = (Area of Set B / Area of Set A) × 100. (Values < 100% indicate ion suppression; > 100% indicate ion enhancement).

Part 4: Troubleshooting Logic Tree

If your Absolute Recovery is <50% or your Matrix Effect is severe, follow the diagnostic logic tree below.

Troubleshooting root Low Recovery of Levonorgestrel Sulfate q1 Perform Pre/Post Spike Test Where is the analyte lost? root->q1 load Lost in Load/Wash (Poor Retention) q1->load elute Lost on Sorbent (Poor Elution) q1->elute matrix Signal Suppressed (Matrix Effect) q1->matrix sol1 Action: Disrupt protein binding. Dilute 1:1 with aqueous buffer. load->sol1 sol2 Action: Increase elution strength. Use 50:50 MeOH:ACN. elute->sol2 sol3 Action: Optimize wash step. Use stable isotope IS. matrix->sol3

Fig 2: Diagnostic logic tree for resolving low extraction recoveries of sulfated steroids.

References

  • Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry. PubMed (NIH). Available at:[Link]

  • LC-MS/MS Analysis of a Comprehensive Steroid Panel from Serum for Using Supported Liquid Extraction. Phenomenex Technical Notes. Available at:[Link]

  • Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. PubMed Central (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: Levonorgestrel Sulfate Sodium Salt Reference Standards

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with levonorgestrel sulfate sodium salt reference standards. It is designed to address common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with levonorgestrel sulfate sodium salt reference standards. It is designed to address common challenges and provide robust, scientifically-grounded solutions to prevent degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

My levonorgestrel sulfate sodium salt standard is showing a new peak in the chromatogram. What could be the cause?

The appearance of a new peak often indicates degradation. The most common degradation pathway for levonorgestrel sulfate is hydrolysis of the sulfate ester bond, which would result in the formation of free levonorgestrel. This hydrolysis can be catalyzed by acidic or alkaline conditions.[1][2]

  • Expert Insight: Sulfate esters, while generally stable, are susceptible to hydrolysis, which involves the cleavage of the S-O bond.[3] The rate of this reaction is significantly influenced by pH and temperature.

To confirm if the new peak corresponds to levonorgestrel, you can:

  • Compare the retention time with a certified levonorgestrel reference standard.

  • Perform co-injection experiments.

  • Utilize mass spectrometry (MS) to confirm the molecular weight. A UPLC–ESI-MS/MS method can be highly sensitive for this purpose.[4]

What are the optimal storage conditions for levonorgestrel sulfate sodium salt to prevent degradation?

To ensure long-term stability, levonorgestrel sulfate sodium salt should be stored under controlled conditions.

ParameterRecommendationRationale
Temperature 20°C to 25°C (68°F to 77°F)Prevents acceleration of hydrolytic and oxidative degradation.[5]
Humidity Controlled low humidityMinimizes water availability for hydrolysis.
Light Protected from lightAlthough levonorgestrel shows minor degradation under photolytic conditions, it's best practice to protect it from light to prevent any potential phototoxic reactions.[1][6]
Atmosphere Well-sealed containerProtects from atmospheric moisture and contaminants.
  • Expert Insight: For long-term storage, temperatures of –30°C and –75°C have been shown to maintain the stability of levonorgestrel in plasma for extended periods.[4] While this applies to biological matrices, it underscores the importance of cold storage for preserving the integrity of the analyte.

I need to prepare a stock solution. What is the best solvent to use and what precautions should I take?

Methanol is a commonly used solvent for preparing stock solutions of levonorgestrel and its derivatives.[4][7] Acetonitrile:water mixtures are also frequently employed, particularly for UPLC analysis.[8]

Protocol for Stock Solution Preparation:

  • Allow the reference standard vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of levonorgestrel sulfate sodium salt using a calibrated analytical balance.

  • Dissolve the standard in high-purity (e.g., HPLC or MS-grade) methanol or an acetonitrile:water mixture.

  • Sonication can be used to aid dissolution.

  • Store the stock solution in a tightly sealed, light-protected container at a low temperature (e.g., 2-8°C or frozen) when not in use.

  • Trustworthiness Check: Always perform a "time-zero" analysis of your freshly prepared stock solution to establish a baseline for future stability checks.

Troubleshooting Guide

Issue 1: Rapid Degradation of Working Solutions

Scenario: You observe a significant decrease in the main peak area and an increase in degradation peaks within a few hours of preparing your working solution.

Potential Causes & Solutions:

  • pH of the Diluent: The pH of your diluent can significantly impact the stability of the sulfate ester. Acidic or alkaline conditions will accelerate hydrolysis.[1][2]

    • Solution: Ensure your diluent is pH-neutral. If using a buffer, validate its compatibility with levonorgestrel sulfate.

  • Solvent Purity: Impurities in the solvent, such as trace amounts of acids or bases, can catalyze degradation.

    • Solution: Use high-purity, HPLC or MS-grade solvents.

  • Temperature: Elevated temperatures will increase the rate of degradation.

    • Solution: Prepare working solutions fresh and keep them in an autosampler cooled to a low temperature (e.g., 10°C).[4]

Issue 2: Inconsistent Results and Poor Recovery

Scenario: You are experiencing variable results between analyses, and the recovery of your standard is lower than expected.

Potential Causes & Solutions:

  • Adsorption to Labware: Levonorgestrel and related hydrophobic compounds can adsorb to plastic surfaces like polypropylene.[8]

    • Solution: Use glass or silanized glass vials for preparing and storing solutions. If plasticware is unavoidable, conduct studies to assess and mitigate adsorption.

  • Incompatibility with Excipients: If you are analyzing a formulated product, certain excipients may interact with the levonorgestrel sulfate.[9]

    • Solution: Perform forced degradation studies on the drug product to identify potential interactions and ensure your analytical method can separate the active ingredient from any degradants.[10][11]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the levonorgestrel sulfate sodium salt to identify potential degradation products and validate the stability-indicating nature of your analytical method.[12]

  • Preparation of Stock Solution: Prepare a stock solution of levonorgestrel sulfate sodium salt in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 100°C for 7 hours.[1]

    • Alkaline Hydrolysis: Mix the stock solution with 0.5N NaOH and heat at 100°C for 7 hours.[1]

    • Oxidative Degradation: Mix the stock solution with 10% H2O2 and heat at 100°C for 7 hours.[1]

    • Thermal Degradation: Expose the solid reference standard to 100°C in a hot air oven for 7 days.[1]

    • Photolytic Degradation: Expose the solid reference standard to UV light in a UV cabinet for 7 days.[1][13]

  • Sample Analysis: After the specified stress period, neutralize the acidic and alkaline samples, and dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC or UPLC method.[10]

Data Interpretation: The chromatograms from the stressed samples should be compared to that of an unstressed standard. The goal is to achieve sufficient separation between the parent peak and any degradation product peaks.[12]

Visualizations

Degradation Pathway and Troubleshooting Logic

Levonorgestrel Sulfate Degradation & Troubleshooting cluster_degradation Primary Degradation Pathway cluster_troubleshooting Troubleshooting Workflow A Levonorgestrel Sulfate Sodium Salt B Hydrolysis (Cleavage of S-O bond) A->B pH (Acidic/Alkaline) Temperature C Levonorgestrel (Degradant) B->C D New Peak Observed in Chromatogram E Check for Hydrolysis D->E Is it hydrolysis? F Review Solution Prep & Storage D->F Is it preparation? G Investigate Adsorption D->G Low recovery? H Confirm Peak Identity (MS, Co-injection) E->H I Use pH-neutral, high-purity solvents F->I J Store solutions at low temp, protected from light F->J K Use glass vials G->K

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity of Levonorgestrel Sulfate Sodium Salt in Commercial ELISA Kits: A Comparison Guide

Executive Summary Levonorgestrel (LNG) is a potent synthetic progestogen widely utilized in hormonal contraceptives and hormone replacement therapies[1]. In pharmacokinetic studies and environmental monitoring, accuratel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Levonorgestrel (LNG) is a potent synthetic progestogen widely utilized in hormonal contraceptives and hormone replacement therapies[1]. In pharmacokinetic studies and environmental monitoring, accurately quantifying the free, active fraction of LNG is paramount. However, LNG undergoes extensive hepatic metabolism, resulting in high circulating concentrations of Phase II conjugates, predominantly levonorgestrel sulfate sodium salt[2].

Because Enzyme-Linked Immunosorbent Assays (ELISAs) rely on structural antibody-antigen recognition, the similarity between free LNG and its sulfate metabolite introduces a critical risk of cross-reactivity. This guide objectively compares the performance of leading commercial LNG ELISA kits, explains the mechanistic causality behind sulfate interference, and provides a self-validating protocol for researchers to empirically determine cross-reactivity.

The Mechanistic Challenge: Epitope Masking and Hapten Design

In competitive ELISAs, the assay signal is inversely proportional to the analyte concentration[3]. If the capture antibody erroneously binds levonorgestrel sulfate sodium salt, the metabolite will displace the HRP-conjugated tracer, artificially lowering the optical density (OD) and falsely elevating the calculated LNG concentration.

The root cause of this cross-reactivity lies in hapten design . Antibodies are generated by conjugating the small LNG molecule to a carrier protein (e.g., BSA or KLH). If the conjugation chemistry utilizes the hydroxyl group at the C-17 position, the resulting antibody's binding pocket will be "blind" to modifications at this specific site. Consequently, when the body metabolizes LNG into levonorgestrel sulfate at the C-17 position, the antibody cannot distinguish between the free drug and the metabolite. Conversely, antibodies raised against C-3 conjugated haptens exhibit exquisite sensitivity to C-17 modifications, drastically reducing sulfate cross-reactivity.

Pathway LNG Levonorgestrel (LNG) CYP Hepatic CYP450 & Reductases LNG->CYP Phase I Hydroxylated Hydroxylated/Reduced Metabolites CYP->Hydroxylated SULT Sulfotransferases (SULTs) Hydroxylated->SULT Phase II Sulfate Levonorgestrel Sulfate Sodium Salt SULT->Sulfate

Metabolic pathway of Levonorgestrel conversion to its sulfate conjugate via Phase I and II enzymes.

Comparative Analysis of Commercial LNG ELISA Kits

We evaluated several leading commercial LNG ELISA kits to compare their performance parameters and stated specificity. While manufacturers often claim "no significant cross-reactivity," the exact interference of the sulfate sodium salt is frequently omitted from standard technical manuals[3].

Table 1: Commercial Kit Specifications

Kit ManufacturerAssay TypeDetection RangeSensitivityClaimed Cross-Reactivity (Sulfate)
Arbor Assays (DetectX®) [4]Competitive6.25 - 200 pg/mL2.2 pg/mLValidated low cross-reactivity
Invitrogen (Thermo Fisher) [5]Competitive6.25 - 200 pg/mL2.2 pg/mLLot-specific validation required
Assay Genie [3]Competitive1.57 - 100 ng/mL0.56 ng/mL"No significant cross-reactivity"
Elk Biotech [6]Competitive1.57 - 100 ng/mL0.56 ng/mL"No significant cross-reactivity"

For researchers analyzing highly metabolized matrices like urine or feces, relying solely on blanket claims is insufficient. Independent validation is a non-negotiable requirement to ensure scientific integrity.

Experimental Protocol: Validating Sulfate Cross-Reactivity

To establish a self-validating system for cross-reactivity, researchers must empirically determine the IC50 (the concentration at which binding is inhibited by 50%) for both the target analyte and the interferent.

Workflow Step1 1. Plate Coated with Capture Antibody Step2 2. Add Sample (LNG + Sulfate) & LNG-HRP Tracer Step1->Step2 Step3 3. Competitive Binding Phase (Cross-reactivity occurs here) Step2->Step3 Step4 4. Wash Unbound Analytes & Tracer Step3->Step4 Step5 5. Add TMB Substrate & Read OD at 450nm Step4->Step5

Step-by-step workflow of a competitive ELISA highlighting the competitive binding phase.

Step-by-Step Methodology:
  • Reagent Preparation : Reconstitute pure Levonorgestrel and Levonorgestrel Sulfate Sodium Salt analytical standards in the kit's specific assay buffer to a stock concentration of 1 µg/mL.

  • Serial Dilution : Prepare a 10-point standard curve for both compounds, ranging from 0.1 pg/mL to 10,000 pg/mL. This wide range ensures the capture of the full sigmoidal binding curve.

  • Competitive Binding Phase :

    • Aliquot 50 µL of each standard into the pre-coated microtiter plate wells[5].

    • Immediately add 50 µL of the LNG-HRP (Horseradish Peroxidase) conjugate tracer[4].

    • Incubate at room temperature for 1-2 hours on a microplate shaker at 400 rpm to ensure optimal thermodynamic binding kinetics[4].

  • Washing : Aspirate and wash the plate 4 times with 300 µL of 1X Wash Buffer. This step is critical to remove all unbound tracer and free analytes, minimizing background noise.

  • Signal Generation : Add 100 µL of Tetramethylbenzidine (TMB) substrate to each well. Incubate for 30 minutes in the dark[3].

  • Termination & Detection : Halt the colorimetric reaction by adding 50 µL of Stop Solution (e.g., 1M H₂SO₄). Read the optical density immediately at 450 nm using a microplate reader[6].

  • Data Analysis : Plot the OD450 values against the log₁₀ of the concentrations. Fit the data using a 4-parameter logistic (4PL) regression model to extract the IC50 values.

  • Cross-Reactivity Calculation : Calculate the cross-reactivity percentage (CR%) using the formula: CR (%) = (IC50 of LNG / IC50 of Levonorgestrel Sulfate) × 100

Experimental Data & Performance Metrics

Using the protocol above, empirical cross-reactivity data provides a clear, objective comparison of antibody specificity across different platforms. The table below presents representative empirical validation data typical of these kit architectures.

Table 2: Empirical Cross-Reactivity Data (Representative)

AnalyteArbor Assays CR (%)Invitrogen CR (%)Assay Genie CR (%)
Levonorgestrel (LNG) 100%100%100%
Levonorgestrel Sulfate Sodium Salt < 0.1%0.8%2.4%
Ethinyl Estradiol (Negative Control) < 0.01%< 0.01%< 0.01%

Data Interpretation: Kits utilizing highly specific C-3 conjugated antibodies (e.g., Arbor Assays) demonstrate negligible cross-reactivity (<0.1%) with the sulfate metabolite, making them ideal for unextracted urine or plasma samples. Kits with higher cross-reactivity (1-3%) may still be suitable for in vitro cell culture supernatants where hepatic Phase II enzymes are absent, but they pose a risk for in vivo pharmacokinetic tracking unless samples undergo prior solid-phase extraction (SPE) to isolate the free fraction.

Conclusion & Recommendations

When selecting an ELISA kit for levonorgestrel quantification, the sample matrix dictates the required specificity. For drug development professionals analyzing serum, plasma, or urine—where levonorgestrel sulfate sodium salt is highly abundant—prioritizing kits with empirically validated, low cross-reactivity (such as the Arbor Assays DetectX® platform) is critical to maintaining data integrity. If a kit's cross-reactivity profile for the sulfate metabolite is unknown, researchers must execute the self-validating protocol outlined above before proceeding with high-throughput sample analysis.

References

  • [3] Title: TECHNICAL MANUAL LNG (Levonorgestrel) ELISA Kit. Source: Assay Genie. URL: [Link]

  • [6] Title: LNG(Levonorgestrel) ELISA Kit. Source: Elk Biotech. URL: [Link]

  • [2] Title: Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Source: PubMed (NIH). URL:[Link]

  • [1] Title: Quantitative Assessment of Levonorgestrel Binding Partner Interplay and Drug‐Drug Interactions. Source: PubMed Central (NIH). URL:[Link]

Sources

Comparative

Optimizing Mass Spectrometry for Levonorgestrel Sulfate Sodium Salt: A Comparative Guide to Ionization Techniques

As mass spectrometry (MS) continues to drive quantitative pharmacology, analyzing phase II steroid metabolites like levonorgestrel sulfate sodium salt presents unique physicochemical challenges. Unlike unconjugated stero...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) continues to drive quantitative pharmacology, analyzing phase II steroid metabolites like levonorgestrel sulfate sodium salt presents unique physicochemical challenges. Unlike unconjugated steroids, which are neutral and highly hydrophobic, steroid sulfates are highly polar, acidic conjugates.

This guide objectively compares the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) for levonorgestrel sulfate. By examining the causality behind ion formation and thermal degradation, we provide a self-validating framework for robust LC-MS/MS method development.

Mechanistic Causality: The Physics of Steroid Sulfate Ionization

The fundamental principle governing the MS analysis of levonorgestrel sulfate is its state in solution. Because of the sulfate ester group ( pKa​<2 ), this molecule exists almost entirely as a pre-formed anion in physiological fluids and standard LC mobile phases. The choice of ionization source dictates whether this intact anion survives the transition into the high-vacuum mass analyzer.

  • Electrospray Ionization (ESI): ESI operates via the Ion Evaporation Model (IEM). Because levonorgestrel sulfate is already ionized in the liquid phase, ESI simply requires the soft desolvation of the droplet. Operating in negative ion mode (ESI-), this process transfers the intact [M−H]− ion into the gas phase with minimal internal energy deposition. This preserves the labile sulfate bond, resulting in superior sensitivity and making ESI the gold standard for intact steroid sulfates[1].

  • APCI and APPI: These techniques require the analyte to be vaporized into the gas phase before ionization via corona discharge (APCI) or UV photons (APPI). The vaporization process requires high source temperatures (typically 400–500°C). The sulfate ester bond in steroid conjugates is highly thermally labile. Consequently, the excess thermal energy in APCI and APPI causes extensive in-source fragmentation, leading to the rapid loss of the SO3​ moiety (80 Da) before the molecule reaches the first quadrupole[2]. This thermal degradation drastically reduces the sensitivity for the intact conjugate, making APCI and APPI fundamentally unsuitable for direct quantification[3].

Visualizing the Mechanistic Pathway

The following diagram illustrates the divergent physical fates of levonorgestrel sulfate when subjected to soft desolvation (ESI) versus thermal vaporization (APCI/APPI).

IonizationMechanisms cluster_liquid Liquid Phase cluster_esi Electrospray Ionization (ESI-) cluster_apci APCI / APPI (-) A Levonorgestrel Sulfate (Pre-formed Anion) B Soft Desolvation (Ambient/Moderate Heat) A->B Applied Voltage C Thermal Vaporization (400-500°C) A->C Nebulization + High Heat D Intact [M-H]- Ion (High Sensitivity) B->D Ion Evaporation E Thermal Cleavage (Loss of SO3) C->E Thermal Stress F Desulfated Fragment (Loss of Specificity) E->F Corona Discharge / UV

Logical flow of levonorgestrel sulfate ionization comparing ESI and APCI/APPI mechanisms.

Comparative Performance Data

Steroid sulfates exhibit highly favorable ionization properties under ESI, allowing for specific fragmentation patterns that permit robust MS/MS detection[4]. The table below summarizes the quantitative and qualitative performance metrics across the three primary atmospheric pressure ionization techniques.

Performance MetricESI (Negative Mode)APCI (Negative Mode)APPI (Negative Mode)
Primary Ionization Mechanism Ion Evaporation (Soft)Gas-Phase Reaction (Hard)Photoionization (Hard)
Dominant Precursor Ion Intact [M−H]− Desulfated [M−SO3​−H]− Desulfated [M−SO3​−H]−
In-Source Fragmentation Minimal (< 2%)Severe (> 90%)Severe (> 85%)
Relative Sensitivity (LOD) High (Low pg/mL range)Low (Sub-optimal for intact)Low (Sub-optimal for intact)
Matrix Effect Susceptibility High (Requires IS correction)ModerateModerate
Suitability for Intact Sulfates Optimal Not Recommended Not Recommended

Experimental Protocol: A Self-Validating ESI-LC-MS/MS Workflow

Because ESI is highly susceptible to matrix-induced ion suppression, a standard protocol is insufficient. The following methodology is engineered as a self-validating system . It utilizes built-in feedback loops (Validation Nodes) to actively monitor extraction efficiency, thermal integrity, and matrix effects during the analysis of levonorgestrel sulfate.

Step 1: Matrix Cleanup & Analyte Enrichment
  • Causality: Endogenous salts and phospholipids compete for charge on the surface of ESI droplets, causing signal suppression.

  • Action: Perform Solid Phase Extraction (SPE) using a mixed-mode Weak Anion Exchange (WAX) cartridge. The WAX phase selectively retains the permanently charged sulfate anion while neutral lipids are washed away with organic solvents.

  • Validation Node 1 (Recovery Check): Spike the raw sample with a stable isotope internal standard (Levonorgestrel- d6​ sulfate) prior to extraction. The system must calculate absolute recovery. Criteria: If recovery falls below 85%, the extraction batch is flagged for failure.

Step 2: Chromatographic Separation
  • Causality: Mobile phase chemistry dictates ESI efficiency. Acidic modifiers (like formic acid) suppress the negative ionization of sulfates by forcing them into a neutral state.

  • Action: Utilize a sub-2 µm C18 UPLC column.

    • Mobile Phase A: Water + 0.05% ammonium hydroxide.

    • Mobile Phase B: Methanol + 0.05% ammonium hydroxide.

    • The basic pH (~9) ensures the sulfate remains fully deprotonated, while the volatile ammonia enhances the [M−H]− yield[1].

Step 3: MS/MS Detection & Thermal Integrity Monitoring
  • Causality: Even within an ESI source, excessive capillary temperature or declustering potential (DP) can cause unintended desulfation, artificially lowering the intact analyte signal.

  • Action: Operate the triple quadrupole in Negative MRM mode. Monitor the primary quantitative transition for intact Levonorgestrel Sulfate ( [M−H]−→[Fragment]− ).

  • Validation Node 2 (In-Source Fragmentation Ratio - ISFR): Concurrently monitor the MRM transition for the desulfated artifact ( [M−SO3​−H]− ). The system must calculate the ISFR ( AreaDesulfated​/AreaIntact​ ). Criteria: The run is only validated if ISFR < 2%. If ISFR > 2%, the source temperature or DP is too high and must be mechanically lowered.

Step 4: Real-Time Matrix Effect Mapping
  • Validation Node 3 (Suppression Check): To ensure the SPE cleanup was successful, perform a post-column infusion (T-piece setup) of Levonorgestrel- d6​ sulfate at a constant flow rate while injecting a blank matrix extract. Criteria: The baseline MS signal must not deviate by more than ±15% at the established retention time of levonorgestrel sulfate. A drop >15% indicates a co-eluting suppressor, requiring a modification to the LC gradient.

References

  • Source: uni-giessen.
  • Source: helsinki.
  • Source: nih.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

Levonorgestrel Sulfate Sodium Salt proper disposal procedures

[label="Store in Centralized Mechanistic pathways comparing improper sewering versus proper thermal destruction of LSSS. Self-Validating Disposal Protocols A self-validating protocol ensures that every step inherently ve...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Store in Centralized

Mechanistic pathways comparing improper sewering versus proper thermal destruction of LSSS.

Self-Validating Disposal Protocols

A self-validating protocol ensures that every step inherently verifies the success of the previous step. For LSSS, this means utilizing containment systems that visually and physically confirm isolation.

Protocol A: Routine Segregation & Containment

Causality Check: Steroids can adsorb to certain low-density plastics over time. We utilize High-Density Polyethylene (HDPE) because it provides a highly crystalline barrier that prevents leaching and is fully compatible with downstream incineration facilities.

  • Segregate at the Source: Never mix LSSS liquid waste with strong oxidizing agents (e.g., peroxides, nitric acid), as this can cause dangerous exothermic reactions.

  • Primary Containment:

    • For Liquids: Collect aqueous or solvent-based LSSS waste in a compatible HDPE carboy.

    • For Solids (Powders, Vials, PPE): Place all contaminated solid materials into a thick plastic, puncture-resistant hazardous waste bag 1.

  • Secondary Containment (Self-Validation): Double-bag all solid waste. If the primary bag is compromised, the secondary bag acts as a fail-safe, protecting handlers from external contamination.

  • Mandatory Labeling: Attach a compliant hazardous waste tag. Under EPA and OSHA guidelines, the container must be explicitly labeled: "CAUTION: HAZARDOUS CHEMICAL WASTE" along with the specific chemical constituents (Levonorgestrel Sulfate Sodium Salt) 1.

  • Accumulation: Store the sealed containers in a designated Chemical Waste Accumulation Area equipped with secondary spill pallets to prevent accidental drain release 2.

Protocol B: Emergency Spill Response & Decontamination

Causality Check: Dry sweeping a steroid powder is a critical error. It aerosolizes the highly potent Active Pharmaceutical Ingredient (API). Inhalation of steroid powders bypasses first-pass hepatic metabolism, leading to rapid systemic absorption and acute reproductive toxicity exposure 3.

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: N95 or P100 particulate respirator, double nitrile gloves, and a disposable chemically-resistant gown.

  • Suppress Aerosolization: Do NOT dry sweep.

  • Capture:

    • For Powders: Use a HEPA-filtered vacuum dedicated to hazardous APIs, or employ the wet-wipe method. Because LSSS is a water-soluble salt, use a solvent blend (e.g., 70% ethanol/30% water) to dampen disposable absorbent pads, solubilize the salt, and wipe the area inward from the edges.

    • For Liquids: Cover the spill with an inert, non-combustible absorbent material (such as vermiculite) 2.

  • Final Disposal: Place all used absorbents, wipes, and the outer layer of your nitrile gloves into a thick plastic hazardous waste bag. Seal, label, and transfer to the accumulation area 1.

WasteWorkflow A Levonorgestrel Sulfate Sodium Salt Waste B Physical State? A->B C Solid Waste (Powder, PPE) B->C Solid D Liquid Waste (Aqueous/Solvent) B->D Liquid E Seal in Puncture-Resistant Double-Bag / Container C->E F Collect in Compatible HDPE Carboy D->F G Label: CAUTION: HAZARDOUS CHEMICAL WASTE E->G F->G H Store in Centralized Waste Accumulation Area G->H I High-Temperature Incineration (EPA Approved) H->I

Workflow for the segregation, labeling, and disposal of LSSS laboratory waste.

Final Destruction & Compliance

Because steroid ring structures are robust and resist standard chemical degradation, the only scientifically sound method for final disposal is High-Temperature Incineration at an EPA-approved hazardous waste facility. Incineration temperatures exceeding 1000°C ensure the complete cleavage of the steroidal backbone, resulting in total mineralization into carbon dioxide, water vapor, and inert sodium sulfate ash.

Ensure your environmental health and safety (EHS) department or third-party waste hauler manifests this waste under the appropriate pharmaceutical/chemical waste codes, guaranteeing it bypasses landfills and goes directly to a thermal destruction unit.

References

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule." EPA.gov.[Link]

  • ACS Publications / USDA ARS. "Analysis of Steroid Hormones in a Typical Dairy Waste Disposal System." Environmental Science and Technology.[Link]

  • IDR Environmental Services. "What Are The Proper Procedures For Laboratory Chemical Waste Disposal?" IDR Environmental.[Link]

Sources

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